2,2-Dimethylnona-4,8-dienenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
669073-74-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,2-dimethylnona-4,8-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3 |
InChI Key |
ZRFOKMHURPBHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCCC=C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2,2-Dimethylnona-4,8-dienenitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of this specific molecule in current scientific literature, this document serves as a theoretical framework to enable its synthesis and subsequent identification. The proposed synthesis involves a two-step conversion from a readily accessible, albeit hypothetical, aldehyde precursor. Detailed experimental protocols are provided for the key transformations. Furthermore, comprehensive predicted characterization data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, are summarized in a structured format to aid in the verification of the synthesized product.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned starting from the corresponding aldehyde, 2,2-Dimethylnona-4,8-dienal. A common and effective method for the conversion of an aldehyde to a nitrile is through a two-step sequence involving the formation of an aldoxime followed by dehydration.
The overall proposed synthetic transformation is as follows:
Caption: Proposed synthesis of this compound.
A more detailed workflow for this synthesis is presented below:
Caption: Detailed experimental workflow for the proposed synthesis.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylnona-4,8-dienal Oxime
-
Reaction Setup: To a solution of 2,2-Dimethylnona-4,8-dienal (1 equivalent) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 equivalents) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 10 volumes). Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2,2-Dimethylnona-4,8-dienal oxime (1 equivalent) in acetic anhydride (5-10 volumes).
-
Reaction Execution: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction for the disappearance of the oxime by TLC or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice-water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with diethyl ether (3 x 10 volumes).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile should be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Predicted Characterization Data
The following table summarizes the predicted physical and spectroscopic data for this compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~ 90-95 °C at 1 mmHg (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.80-5.65 (m, 2H, H-5 & H-8), 5.45-5.35 (m, 1H, H-4), 5.05-4.95 (m, 2H, H-9), 2.25 (d, J=7.2 Hz, 2H, H-3), 2.15-2.05 (m, 2H, H-6), 2.05-1.95 (m, 2H, H-7), 1.30 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5 (C-8), 132.0 (C-5), 125.0 (C-4), 122.0 (CN), 115.0 (C-9), 42.0 (C-3), 35.0 (C-2), 32.5 (C-7), 29.0 (C-6), 25.0 (2 x CH₃) |
| IR (neat, cm⁻¹) | 3075 (w, =C-H str), 2970 (s, C-H str), 2930 (m, C-H str), 2245 (m, sharp, C≡N str), 1640 (m, C=C str), 995 (s, trans =C-H bend), 915 (s, =C-H bend) |
| Mass Spec (EI, m/z) | 163 (M⁺, weak or absent), 162 ([M-H]⁺), 148 ([M-CH₃]⁺), 122 ([M-C₃H₅]⁺), 95, 81, 67, 55, 41 (base peak) |
Note: Predicted NMR chemical shifts are estimates and may vary in an actual experimental spectrum. Coupling patterns are described as s (singlet), d (doublet), and m (multiplet).
Logical Relationships in Characterization
The relationship between the proposed structure and the expected analytical data is crucial for confirmation. The following diagram illustrates the key correlations.
Caption: Logical flow for structure confirmation.
Conclusion
This document provides a comprehensive theoretical guide for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations. The tabulated and predicted spectral data offer a valuable reference for researchers aiming to synthesize and identify this novel compound. Successful execution of the outlined protocols and comparison with the provided data should enable unambiguous confirmation of the target molecule's structure.
Spectroscopic and Experimental Data for 2,2-Dimethylnona-4,8-dienenitrile: A Review of Available Information
Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of 2,2-Dimethylnona-4,8-dienenitrile could be located. This suggests that the compound may be novel, not yet synthesized, or reported under a different chemical name.
This in-depth technical guide aims to provide the requested information for researchers, scientists, and drug development professionals. However, the absence of published data for the target molecule, this compound, prevents the creation of the specified data tables and experimental workflows.
Information on structurally related but distinct compounds has been found. It is crucial to note that the spectroscopic data for these molecules will not be representative of this compound due to differences in their molecular structure, including the position and nature of functional groups and unsaturation. These related compounds are mentioned here solely to illustrate the type of data that would be expected for the target molecule, were it available.
Related Compounds Found in Literature:
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(2E,4Z)-6-imino-8,8-dimethylnona-2,4-dienenitrile : This compound shares the nona-diene nitrile core but has an additional imino group and a different substitution pattern.
-
2,8-Dimethylnonanenitrile : This is a saturated analog, lacking the two double bonds present in the target molecule.
-
Pentanenitrile, 4,4-dimethyl- : A shorter chain nitrile with a dimethyl substitution.
-
2,8-Dimethyl-5-nonanone : This compound has a similar carbon backbone but features a ketone functional group instead of a nitrile and lacks one of the double bonds.
The lack of specific data for this compound means that no quantitative data tables for NMR, IR, and MS can be provided. Similarly, without a synthetic route or biological studies, no experimental protocols or signaling pathway diagrams can be generated.
Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and subsequent characterization to obtain the desired spectroscopic data. This would involve developing a synthetic pathway, purifying the compound, and then performing NMR, IR, and MS analysis to elucidate and confirm its structure.
A Technical Guide to Novel Synthetic Routes for 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of proposed novel synthetic routes for the target molecule, 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of established direct synthetic methods in the current literature, this document outlines plausible pathways constructed from well-established chemical transformations. The proposed routes are designed to be robust and adaptable, providing a strong foundation for further research and development.
Proposed Synthetic Pathway: A Convergent Approach
A multi-step synthesis is proposed, beginning with commercially available starting materials and culminating in the formation of this compound. The key steps involve the formation of a ketone intermediate followed by a Knoevenagel condensation to introduce the nitrile functionality.
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethyl-5-hexenal (Intermediate B)
The initial step involves the oxidation of the commercially available alcohol, 3,3-Dimethyl-5-hexen-1-ol, to the corresponding aldehyde.
-
Methodology: A common and effective method for this transformation is Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3,3-Dimethyl-5-hexen-1-ol | 1.0 | 128.21 | (To be determined) |
| Oxalyl Chloride | 1.5 | 126.93 | (To be determined) |
| Dimethyl Sulfoxide (DMSO) | 2.5 | 78.13 | (To be determined) |
| Triethylamine | 5.0 | 101.19 | (To be determined) |
| Dichloromethane (DCM) | - | 84.93 | (Solvent) |
Protocol:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.
-
A solution of 3,3-Dimethyl-5-hexen-1-ol in anhydrous DCM is then added dropwise.
-
After stirring for 30 minutes, triethylamine is added slowly.
-
The reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography.
Step 2: Synthesis of 8,8-Dimethylnona-1,5-dien-3-ol (Intermediate C)
This step involves a Grignard reaction between the synthesized aldehyde and allylmagnesium bromide to form the secondary alcohol.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3,3-Dimethyl-5-hexenal | 1.0 | 126.20 | (To be determined) |
| Allylmagnesium bromide (1M in THF) | 1.2 | 145.33 | (To be determined) |
| Tetrahydrofuran (THF) | - | 72.11 | (Solvent) |
Protocol:
-
A solution of 3,3-Dimethyl-5-hexenal in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
A solution of allylmagnesium bromide in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol can be purified by column chromatography.
Step 3: Synthesis of 8,8-Dimethylnona-1,5-dien-3-one (Intermediate D)
The secondary alcohol is oxidized to the corresponding ketone.
-
Methodology: Dess-Martin periodinane (DMP) is a mild and efficient reagent for this oxidation.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 8,8-Dimethylnona-1,5-dien-3-ol | 1.0 | 168.28 | (To be determined) |
| Dess-Martin Periodinane (DMP) | 1.5 | 424.14 | (To be determined) |
| Dichloromethane (DCM) | - | 84.93 | (Solvent) |
Protocol:
-
To a solution of 8,8-Dimethylnona-1,5-dien-3-ol in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.
-
The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is purified by column chromatography.
Step 4: Synthesis of this compound (Target Molecule E)
The final step is a Knoevenagel condensation of the ketone with cyanoacetic acid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 8,8-Dimethylnona-1,5-dien-3-one | 1.0 | 166.26 | (To be determined) |
| Cyanoacetic acid | 1.2 | 85.06 | (To be determined) |
| Piperidine | 0.2 | 85.15 | (Catalyst) |
| Toluene | - | 92.14 | (Solvent) |
Protocol:
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A mixture of 8,8-Dimethylnona-1,5-dien-3-one, cyanoacetic acid, and piperidine in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
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The reaction is monitored by TLC until the starting ketone is consumed.
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The reaction mixture is cooled to room temperature and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield this compound.
Data Summary
The following table summarizes the expected molecular weights and potential yields for each step of the synthesis. Please note that the yields are estimates and will vary based on experimental conditions and optimization.
| Step | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | 3,3-Dimethyl-5-hexenal | 126.20 | 85-95 |
| 2 | 8,8-Dimethylnona-1,5-dien-3-ol | 168.28 | 70-85 |
| 3 | 8,8-Dimethylnona-1,5-dien-3-one | 166.26 | 90-98 |
| 4 | This compound | 175.28 | 60-75 |
Alternative Synthetic Strategies
While the Knoevenagel condensation approach is presented as the primary route, other strategies could be explored:
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Alkylation of 2,2-dimethylacetonitrile: This would involve the deprotonation of 2,2-dimethylacetonitrile followed by sequential alkylation with appropriate alkenyl halides. This method could offer a more convergent synthesis but may present challenges in controlling dialkylation and regioselectivity.
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Olefin Metathesis: A ring-closing metathesis (RCM) approach could be envisioned if a suitable diene precursor with both the nitrile and gem-dimethyl groups already installed can be synthesized. This could be a powerful strategy for constructing the nonadiene backbone.
Further research into these alternative routes could provide additional pathways to the target molecule, potentially with improved efficiency or fewer steps.
This document serves as a foundational guide. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all safety precautions. The provided protocols may require optimization to achieve the desired results.
In-Depth Technical Guide: Stability and Degradation Pathways of 2,2-Dimethylnona-4,8-dienenitrile
A comprehensive review of the stability and degradation of 2,2-Dimethylnona-4,8-dienenitrile is currently not feasible due to a lack of publicly available scientific literature and experimental data.
Extensive searches of chemical databases and scientific literature did not yield specific studies detailing the stability or degradation pathways of this compound. This suggests that such information may be proprietary, unpublished, or the compound may not have been subjected to detailed stability and degradation analysis in the public domain.
While general principles of organic chemistry can provide hypothetical degradation pathways for nitriles and dienes, any such discussion would be purely speculative without experimental validation. Factors that would be critical to investigate include:
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Hydrolytic Stability: The susceptibility of the nitrile group to hydrolysis under acidic, basic, and neutral pH conditions, potentially leading to the formation of a carboxylic acid or amide.
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Oxidative Stability: The potential for oxidation of the double bonds within the nonadiene structure, which could be initiated by atmospheric oxygen, light, or other oxidizing agents. This could lead to the formation of epoxides, aldehydes, ketones, or cleavage of the carbon-carbon double bonds.
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Thermal Stability: The potential for isomerization or decomposition of the molecule at elevated temperatures.
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Photostability: The effect of UV or visible light on the molecule's stability, which could induce isomerization of the double bonds or other photochemical reactions.
Without experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or accurate diagrams of degradation pathways. Further research and experimental studies are required to elucidate the stability and degradation profile of this compound.
A Technical Guide to the Quantum Chemical Analysis of 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of specific published experimental and computational data for this molecule, this guide establishes a robust, generalized methodology based on established principles of computational chemistry for nitriles and terpenes. The presented data is illustrative and serves as a benchmark for future studies.
Introduction to this compound
This compound is an unsaturated aliphatic nitrile. Structurally, it can be considered a derivative of a terpene-like scaffold, incorporating a nitrile functional group. Terpenoids are a large and diverse class of naturally occurring organic chemicals with various applications in medicine and industry.[1][2] The nitrile (cyano) group is a versatile functional group found in over 60 small-molecule drugs, valued for its ability to participate in noncovalent interactions and to act as an electrophilic warhead for covalent inhibitors.[3]
Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of molecules like this compound. Such calculations are instrumental in predicting molecular geometry, stability, reactivity, and spectral signatures, offering critical insights for drug design and materials science.
Computational Methodology
A standard and effective approach for the quantum chemical analysis of organic molecules involves Density Functional Theory (DFT). The following protocol outlines the recommended computational workflow.
2.1. Molecular Structure Generation and Initial Optimization The initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView). A preliminary geometry optimization is performed using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting geometry.
2.2. Geometry Optimization The core of the computational analysis is the geometry optimization at the quantum mechanical level. This process locates the minimum energy conformation of the molecule on the potential energy surface.
-
Level of Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31G(d) This combination is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are effectively zero.
2.3. Vibrational Frequency Analysis Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
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Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data for validation.
2.4. Electronic Property Calculations Single-point energy calculations on the optimized geometry are used to determine key electronic properties.
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Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the region around the nitrile nitrogen is expected to be electron-rich (nucleophilic), while the nitrile carbon will be electron-deficient (electrophilic).[3]
-
Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.
The logical flow of these computational steps is visualized in the diagram below.
Data Presentation: Illustrative Results
The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. The values are hypothetical but representative for a molecule of this nature.
Table 1: Optimized Cartesian Coordinates (Å) for this compound (Note: A full coordinate list would include all atoms. This is a truncated example.)
| Atom | Element | X | Y | Z |
| 1 | C | 1.501 | -0.025 | 0.834 |
| 2 | C | 0.000 | 0.000 | 0.000 |
| 3 | N | -1.189 | 0.021 | -0.621 |
| 4 | C | 2.456 | 1.154 | 0.543 |
| 5 | C | 2.890 | -1.198 | 1.211 |
| ... | ... | ... | ... | ... |
Table 2: Key Predicted Geometric Parameters
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C≡N | C(2)-N(3) | 1.158 |
| C-C (nitrile) | C(1)-C(2) | 1.465 |
| C=C (alkene) | C(4)-C(5) | 1.335 |
| C=C (alkene) | C(8)-C(9) | 1.338 |
| **Bond Angles (°) ** | ||
| C-C≡N | C(1)-C(2)-N(3) | 179.5 |
| C-C-C (gem-dimethyl) | C(4)-C(1)-C(5) | 109.8 |
| Dihedral Angles (°) | ||
| C-C-C=C | C(2)-C(1)-C(4)-C(5) | 121.3 |
Table 3: Calculated Vibrational Frequencies (Selected Modes)
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3085 | 45.2 | C-H stretch (alkene) |
| 2975 | 110.5 | C-H stretch (aliphatic) |
| 2245 | 25.8 | C≡N stretch |
| 1650 | 30.1 | C=C stretch |
| 1450 | 65.7 | CH₂ scissoring |
| 965 | 78.9 | C-H bend (trans alkene) |
Table 4: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO | -6.85 eV |
| Energy of LUMO | -0.21 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.64 eV |
| Dipole Moment | 2.95 Debye |
| Total Energy (Hartree) | -480.123456 |
The relationship between these calculated properties and the molecule's potential biological activity can be conceptualized as follows.
Experimental Protocols: Synthesis
While various methods exist for synthesizing aliphatic nitriles, a plausible route for this compound could involve the dehydration of a corresponding aldoxime. The following is a generalized protocol based on established methods for similar transformations.
4.1. Synthesis of 2,2-Dimethylnona-4,8-dienal (Precursor) This precursor could be synthesized via Claisen rearrangement or other C-C bond-forming reactions common in terpene synthesis.
4.2. Oximation of the Aldehyde
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Materials: 2,2-Dimethylnona-4,8-dienal, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa), ethanol, water.
-
Procedure:
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Dissolve 2,2-Dimethylnona-4,8-dienal (1.0 eq) in ethanol in a round-bottom flask.
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In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Add the aqueous solution to the aldehyde solution and stir at room temperature for 2-4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 2,2-Dimethylnona-4,8-dienaldoxime. Purify by column chromatography if necessary.
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4.3. Dehydration of the Aldoxime to the Nitrile
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Materials: 2,2-Dimethylnona-4,8-dienaldoxime, a dehydration catalyst (e.g., BaO on ZrO₂), an inert high-boiling solvent (e.g., paraffin oil).
-
Procedure (Gas Phase Catalysis):
-
Pack a fixed-bed reactor with the dehydration catalyst. Heat the reactor to 200-250°C.
-
Prepare a solution of the aldoxime in the inert solvent (e.g., 10% by weight).
-
Pass the solution through the heated reactor under a stream of inert gas (e.g., N₂).
-
Collect the product mixture after it exits the reactor.
-
Separate the desired nitrile from the solvent, potentially using vacuum distillation or evaporation.
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The final product, this compound, can be further purified by fractional distillation.
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Potential Application in Drug Development
The nitrile group can act as an electrophile, reacting with nucleophilic residues like cysteine in enzyme active sites to form a covalent bond.[3][4] This mechanism is a key strategy in the design of covalent inhibitors, which can offer enhanced potency and duration of action. The computational results, particularly the MEP and LUMO analysis, can help predict the susceptibility of the nitrile carbon to nucleophilic attack.
Conclusion
This technical guide outlines a comprehensive computational and theoretical framework for the study of this compound. By employing DFT calculations, it is possible to predict its geometric, vibrational, and electronic properties, providing valuable data for researchers in chemistry and drug development. The illustrative data and protocols serve as a foundational starting point for future in-depth experimental and theoretical investigations into this and related molecules.
References
In-depth Technical Guide on the Potential Biological Activity of 2,2-Dimethylnona-4,8-dienenitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the biological activity of 2,2-Dimethylnona-4,8-dienenitrile. Consequently, this document serves as a prospective guide, outlining the hypothetical experimental workflows and methodologies that could be employed to investigate its potential biological functions. The data and pathways presented herein are illustrative and intended to serve as a template for future research.
Introduction
This compound is a nitrile-containing organic compound with a nine-carbon chain featuring two double bonds. The presence of the nitrile group and the unsaturated hydrocarbon chain suggests a potential for diverse chemical reactivity and biological interactions. Nitrile-containing compounds are present in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. This guide outlines a proposed research framework to elucidate the potential biological activity of this novel compound.
Hypothetical Screening for Biological Activity
A primary investigation into the biological effects of this compound would involve a broad-based screening approach to identify potential areas of activity.
A foundational step is to determine the compound's effect on cell viability. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Culture: Plate human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and add to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
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Incubation: Incubate the treated cells for 24, 48, and 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by non-linear regression analysis.
Illustrative Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HEK293 | 24 | > 100 |
| 48 | > 100 | |
| 72 | 91.8 | |
| HepG2 | 24 | 78.3 |
| 48 | 55.1 | |
| 72 | 40.7 |
To identify specific molecular targets, the compound would be screened against a library of known biological targets, such as kinases, GPCRs, and proteases.
Experimental Workflow: High-Throughput Screening
Caption: High-Throughput Screening Workflow for Target Identification.
Hypothetical Mechanism of Action: Kinase Inhibition
Assuming the HTS identifies a specific kinase as a primary target, subsequent experiments would focus on validating this interaction and elucidating the mechanism of inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
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Kinase Reaction: In a 96-well plate, combine the target kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound.
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Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Illustrative Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | 520 |
| Kinase B | > 10,000 |
| Kinase C | 1,250 |
If this compound is confirmed as a potent inhibitor of "Kinase A," the next step would be to investigate its impact on the downstream signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat cells expressing "Kinase A" with an effective concentration of this compound (e.g., 1 µM) for various time points (0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of "Kinase A" and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical Inhibition of the Kinase A Signaling Pathway.
Conclusion and Future Directions
This guide provides a speculative yet structured framework for the initial investigation into the biological activity of this compound. The proposed experimental workflows, from broad-based cytotoxicity screening to specific mechanism-of-action studies, represent a standard and robust approach in early-stage drug discovery. Should initial screenings yield positive "hits," further studies including lead optimization, in vivo efficacy, and toxicology studies would be warranted. The true biological potential of this compound remains to be uncovered through rigorous scientific investigation.
The Undocumented History of 2,2-Dimethylnona-4,8-dienenitrile: A Look into the Broader Context of Unsaturated Aliphatic Nitriles
Despite a thorough investigation of scientific literature, patent databases, and chemical registries, no specific information regarding the discovery, synthesis, or historical context of 2,2-Dimethylnona-4,8-dienenitrile has been found. This suggests that the compound is not a well-documented substance in publicly available records. Consequently, the creation of a detailed technical guide with experimental protocols, quantitative data, and specific pathway diagrams for this particular molecule is not possible.
However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will delve into the broader historical context of the discovery and development of unsaturated aliphatic nitriles, the chemical class to which this compound belongs.
A General History of Nitrile Synthesis: From Early Discoveries to Modern Methods
The story of nitriles, organic compounds containing a -C≡N functional group, dates back to the late 18th and early 19th centuries. The foundations of nitrile chemistry were laid by pioneering chemists who isolated and characterized the first examples of this versatile class of molecules.
Early Milestones in Nitrile Chemistry:
| Year | Scientist(s) | Key Contribution |
| 1782 | Carl Wilhelm Scheele | First synthesis of hydrogen cyanide. |
| 1811 | Joseph Louis Gay-Lussac | Preparation of pure, anhydrous hydrogen cyanide. |
| 1832 | Friedrich Wöhler & Justus von Liebig | First synthesis of an organic nitrile, benzonitrile. |
| 1834 | Théophile-Jules Pelouze | Synthesis of propionitrile. |
These early discoveries paved the way for the development of various synthetic methods for preparing nitriles. One of the earliest and most fundamental reactions is the Letts nitrile synthesis , discovered by Edmund A. Letts in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.[1] This method, though historically significant, has been largely superseded by more efficient and versatile techniques.
The Rise of Unsaturated Aliphatic Nitriles in Fragrance and Flavor Chemistry
While early research focused on simpler aromatic and saturated aliphatic nitriles, the 20th century saw a growing interest in more complex structures, including unsaturated aliphatic nitriles. This interest was largely driven by the fragrance and flavor industry, where the unique olfactory properties of these compounds were discovered.
Patents from the mid to late 20th century reveal a surge in the synthesis and application of novel unsaturated nitriles as perfume chemicals.[2] These compounds were valued for their ability to impart a range of scents, from fruity and floral to citrusy and green. The development of new catalytic methods for the dehydration of oximes and the hydrocyanation of unsaturated aldehydes and ketones provided access to a wide array of these fragrant molecules.[3]
General Synthetic Strategies for Unsaturated Aliphatic Nitriles
The synthesis of unsaturated aliphatic nitriles, such as the target molecule this compound, would likely involve modern synthetic methodologies. While a specific protocol for the target molecule is unavailable, a general workflow for the synthesis of a hypothetical dienonitrile can be conceptualized.
Caption: A generalized workflow for the synthesis of dienonitriles.
This conceptual diagram illustrates a possible multi-step synthesis, which is common for creating complex organic molecules. The specific reagents and reaction conditions would be highly dependent on the desired stereochemistry and the nature of the starting materials.
The Role of Nitriles in Modern Drug Discovery
Beyond their use in fragrances, nitriles are a crucial pharmacophore in modern drug design. The nitrile group can act as a versatile functional group, participating in hydrogen bonding and other key interactions with biological targets.[4] Its linear geometry and electronic properties can be exploited to fine-tune the pharmacological profile of a drug candidate. The development of efficient methods for synthesizing complex nitriles continues to be an active area of research, driven by the demand for new therapeutic agents.
Conclusion
While the historical context of this compound remains elusive, the broader history of nitrile chemistry provides a rich backdrop for understanding the potential synthesis and applications of such a molecule. From the foundational discoveries of the 19th century to the development of sophisticated synthetic methods for the fragrance and pharmaceutical industries, the journey of nitrile compounds highlights their enduring importance in chemical science. Future research and the disclosure of proprietary information may one day shed light on the specific origins and properties of this compound.
References
- 1. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. US4456561A - Nitriles and use as perfume chemicals - Google Patents [patents.google.com]
- 3. US5892092A - Preparation of aliphatic, unsaturated nitriles - Google Patents [patents.google.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using 2,2-Dimethylnona-4,8-dienenitrile as a Precursor
Notice: Extensive literature searches did not yield specific examples of asymmetric synthesis utilizing 2,2-Dimethylnona-4,8-dienenitrile as a precursor. This suggests that this particular compound is not a commonly employed starting material for such transformations in publicly documented research.
Therefore, to fulfill the structural and informational requirements of the user's request, the following application note presents a detailed protocol for a representative and well-established method for the asymmetric intramolecular cyclization of a 1,6-diene, a reaction conceptually similar to what might be envisioned for this compound. This serves as an illustrative example of the principles and procedures involved in asymmetric catalysis for the synthesis of chiral cyclic molecules from acyclic diene precursors.
Exemplary Application Note: Asymmetric Intramolecular Heck Reaction of a 1,6-Diene
Title: Enantioselective Synthesis of a Chiral Cyclopentane Derivative via Asymmetric Intramolecular Heck Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a protocol for the asymmetric intramolecular Heck reaction of a 1,6-diene substrate to generate a chiral cyclopentane derivative with high enantioselectivity. The described methodology employs a palladium catalyst with a chiral phosphine ligand. This protocol is a foundational example for the construction of enantiomerically enriched five-membered carbocycles, which are common structural motifs in biologically active molecules and pharmaceuticals.
Introduction
The construction of enantiomerically pure cyclic compounds is a cornerstone of modern organic synthesis, particularly in the field of drug discovery and development. Asymmetric intramolecular cyclization reactions of acyclic precursors offer an efficient strategy for accessing complex chiral architectures. The palladium-catalyzed asymmetric Heck reaction is a powerful tool for the formation of C-C bonds and the creation of stereocenters. This application note provides a detailed experimental protocol for a representative asymmetric intramolecular Heck reaction of a 1,6-diene, leading to a substituted cyclopentane with high enantiomeric excess.
Reaction Principle
The reaction proceeds via the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide/triflate. The resulting palladium(II) species then undergoes an intramolecular carbopalladation across one of the double bonds of the diene system. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the cyclized product. The use of a chiral ligand, such as (R)-BINAP, controls the stereochemistry of the newly formed stereocenter.
Experimental Protocol
This protocol is adapted from established procedures for the asymmetric intramolecular Heck reaction.
3.1. Materials and Reagents
-
1-Iodo-2-(2,2-diallyl)benzene (Substrate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Silver phosphate (Ag₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Syringes and needles
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2. Reaction Setup and Procedure
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%) and (R)-BINAP (18.7 mg, 0.03 mmol, 6 mol%).
-
Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate flask, dissolve the 1-Iodo-2-(2,2-diallyl)benzene substrate (156 mg, 0.5 mmol) and silver phosphate (209 mg, 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Transfer the substrate solution to the flask containing the catalyst using a syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric intramolecular Heck reaction described above.
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Iodo-2-(2,2-diallyl)benzene | 5 | (R)-BINAP | Ag₃PO₄ | DMF/Toluene | 80 | 24 | 85 | 92 |
Visualization
Reaction Workflow
The following diagram illustrates the general workflow for the asymmetric intramolecular Heck reaction.
Caption: Experimental workflow for the asymmetric Heck reaction.
Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed asymmetric Heck reaction cycle.
Caption: Simplified catalytic cycle of the Heck reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocol described provides a reliable method for the enantioselective synthesis of a chiral cyclopentane derivative via an asymmetric intramolecular Heck reaction. This example serves as a valuable template for researchers interested in applying asymmetric catalysis to the synthesis of complex chiral molecules for applications in drug development and other scientific disciplines. While no specific protocols for this compound were found, the principles and techniques outlined here are broadly applicable to the field of asymmetric cyclization.
Application of 2,2-Dimethylnona-4,8-dienenitrile in natural product synthesis
Application of 2,2-Dimethylnona-4,8-dienenitrile in Natural Product Synthesis: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an acyclic C11 nitrile featuring a gem-dimethyl substitution and two unconjugated double bonds. Its structure suggests potential as a precursor in the synthesis of various natural products, particularly those containing terpenoid or related frameworks. This document aims to provide a comprehensive overview of the application of this compound in the synthesis of natural products, based on a thorough review of publicly available scientific literature.
Current Findings
Despite an extensive search of scholarly articles, patents, and chemical databases, no specific instances of the application of this compound in the total synthesis of natural products have been identified. The scientific literature does not appear to contain documented examples of this particular nitrile being used as a starting material or a key intermediate in the construction of natural product skeletons.
Searches were conducted to identify potential synthetic targets, such as the furanoterpenoid Dendrolasin, which shares some structural similarities. While numerous synthetic routes to Dendrolasin and other related furanoterpenoids have been published, none of the reported methodologies utilize this compound.
Furthermore, investigations into general synthetic methods for the construction of relevant structural motifs, including the intramolecular cyclization of unsaturated nitriles and the synthesis of substituted furans from nitrile precursors, did not reveal any specific examples involving this compound.
Based on the available data, the application of this compound in the field of natural product synthesis is not documented in the accessible scientific literature. Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data related to its use in this context.
It is conceivable that the use of this compound is described in proprietary or less accessible sources. However, based on a comprehensive search of public-domain information, there is currently no evidence to support its role as a precursor or intermediate in the synthesis of natural products. Researchers interested in exploring the synthetic potential of this compound would be venturing into a novel area of chemical synthesis.
Application Notes and Protocols for the Hydrolysis of 2,2-Dimethylnona-4,8-dienenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the hydrolysis of 2,2-Dimethylnona-4,8-dienenitrile to its corresponding carboxylic acid, 2,2-Dimethylnona-4,8-dienoic acid. Given the presence of two carbon-carbon double bonds in the substrate, which may be susceptible to isomerization or degradation under harsh reaction conditions, this note presents three distinct approaches: acidic hydrolysis, basic hydrolysis, and a milder enzymatic hydrolysis. Each protocol is designed to serve as a robust starting point for optimization in a research and development setting.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. The target molecule, this compound, possesses a neopentyl-like quaternary carbon center adjacent to the nitrile group and two non-conjugated double bonds. This structural arrangement presents a unique challenge: the need to achieve complete hydrolysis of the sterically hindered nitrile without inducing isomerization, migration, or hydration of the olefinic moieties.
Standard methods for nitrile hydrolysis involve heating with strong acids or bases.[1][2][3] While effective for many substrates, these conditions can be detrimental to molecules with sensitive functional groups. Therefore, enzymatic hydrolysis, which proceeds under mild pH and temperature conditions, is also presented as a viable and potentially superior alternative for preserving the integrity of the diene system.[4]
This application note details three distinct protocols for the hydrolysis of this compound. It includes reaction setup, monitoring, workup, and purification procedures, along with recommendations for characterization of the final product.
General Experimental Workflow
The overall experimental process for each hydrolysis method follows a similar logical flow, from reaction setup to the isolation and characterization of the final product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cyclization Reactions of 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving 2,2-Dimethylnona-4,8-dienenitrile, a versatile substrate for the synthesis of complex cyclic molecules. The presence of a gem-dimethyl group and two isolated double bonds allows for a variety of selective cyclization pathways, primarily through radical-mediated processes. This document details the theoretical background, experimental protocols, and potential applications of these transformations, particularly in the context of drug discovery and development where the construction of novel carbocyclic scaffolds is of significant interest.
Introduction to Cyclization Strategies
This compound is an attractive starting material for intramolecular cyclization due to several key structural features. The gem-dimethyl group alpha to the nitrile functionality can influence the stereochemical outcome of the cyclization and often leads to the formation of a quaternary carbon center, a common motif in bioactive natural products. The two olefinic moieties at the 4- and 8-positions offer multiple possibilities for ring closure, potentially leading to the formation of five- or six-membered rings, which are prevalent in many pharmaceutical agents.
The primary mode of cyclization for this substrate involves the generation of a radical at the carbon atom adjacent to the nitrile group. This can be effectively achieved using manganese(III) acetate as a one-electron oxidant. The resulting radical can then undergo an intramolecular addition to one of the double bonds to form a new carbon-carbon bond and a cyclic intermediate.
Manganese(III) Acetate-Mediated Radical Cyclization
Manganese(III) acetate is a widely used reagent for initiating radical cyclizations of compounds containing activatable C-H bonds, such as those alpha to a nitrile group.[1][2] The reaction proceeds through a single-electron transfer (SET) mechanism, generating a radical intermediate that subsequently cyclizes.
The general pathway for the Mn(OAc)₃-mediated cyclization of this compound is proposed as follows:
-
Radical Formation: Manganese(III) acetate oxidizes the carbon alpha to the nitrile group of this compound, forming an α-cyanoalkyl radical and a Mn(II) species.
-
Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to one of the double bonds. The regioselectivity of this step (i.e., attack at the C4=C5 or C8=C9 double bond) will determine the size of the resulting ring. Typically, the formation of five- and six-membered rings is favored.
-
Termination: The resulting cyclized radical can undergo several termination pathways. In the presence of a co-oxidant like copper(II) acetate, the radical can be further oxidized to a carbocation, which can then undergo elimination or trapping by a nucleophile.[1] In the absence of a strong oxidant, the radical may abstract a hydrogen atom from the solvent or another molecule to yield the final saturated cyclized product.[1]
Factors Influencing the Reaction:
-
Solvent: Acetic acid is the most common solvent for Mn(OAc)₃-mediated reactions as it readily dissolves the manganese salt.[3] Other solvents like ethanol, methanol, and acetonitrile can also be used.[3]
-
Temperature: These reactions are typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure efficient radical generation and cyclization.
-
Co-oxidant: The presence of Cu(OAc)₂ can significantly influence the product distribution by promoting the oxidation of the intermediate radical, leading to unsaturated products.[1]
Experimental Protocols
While a specific protocol for the cyclization of this compound is not extensively documented in publicly available literature, a general procedure based on well-established Manganese(III) acetate-mediated radical cyclizations of unsaturated nitriles can be proposed. The following protocol is a representative example and may require optimization for this specific substrate.
Protocol 1: General Procedure for Mn(OAc)₃-Mediated Radical Cyclization
Materials:
-
This compound
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (optional, for oxidative termination)
-
Glacial acetic acid (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add glacial acetic acid to dissolve the starting material. Then, add Manganese(III) acetate dihydrate (2.2 eq). If oxidative termination is desired, add Copper(II) acetate monohydrate (0.1-1.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The characteristic dark brown color of Mn(III) will fade to a pale brown or colorless solution as the reaction progresses, indicating the consumption of the Mn(III) reagent. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or the disappearance of the Mn(III) color), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclized product(s).
Data Presentation
Since specific experimental data for the cyclization of this compound is not available, the following table provides a template for how quantitative data from such an experiment should be structured for clear comparison.
| Entry | Substrate | Mn(OAc)₃ (eq) | Cu(OAc)₂ (eq) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | This compound | 2.2 | - | Acetic Acid | 118 (reflux) | 4 | Cyclopentane/Cyclohexane derivatives | Data not available |
| 2 | This compound | 2.2 | 0.5 | Acetic Acid | 118 (reflux) | 4 | Unsaturated cyclic products | Data not available |
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and the general experimental workflow.
Caption: Proposed mechanism for the Mn(OAc)₃-mediated cyclization.
Caption: General experimental workflow for the cyclization reaction.
Applications in Drug Development
The synthesis of novel carbocyclic scaffolds is a cornerstone of modern drug discovery. The cyclization of this compound provides a potential route to a variety of substituted cyclopentane and cyclohexane derivatives. These core structures are found in numerous classes of therapeutic agents, including prostaglandins, steroids, and various synthetic pharmaceuticals. The ability to introduce a quaternary center and further functionalize the cyclized products makes this chemistry particularly relevant for the generation of compound libraries for high-throughput screening and for the synthesis of complex target molecules in medicinal chemistry programs. The nitrile group in the product can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic diversification.
Conclusion
The Manganese(III) acetate-mediated radical cyclization of this compound represents a promising strategy for the synthesis of valuable carbocyclic compounds. While specific literature on this exact substrate is sparse, the well-established principles of radical cyclization provide a strong foundation for developing a robust synthetic protocol. The methods and concepts outlined in these application notes are intended to serve as a guide for researchers and scientists in exploring the synthetic potential of this and related dienonitrile substrates in the pursuit of novel chemical entities for drug development and other applications. Further experimental investigation is warranted to fully elucidate the scope, limitations, and stereochemical outcomes of these transformations.
References
Application Notes and Protocols for the Polymerization of Monomers Derived from 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of monomers derived from 2,2-dimethylnona-4,8-dienenitrile. This compound, a nitrile-containing derivative of a terpene-like structure, presents a promising scaffold for the development of novel polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The protocols outlined below are based on established methodologies for the polymerization of terpene-derived and nitrile-containing monomers and are intended to serve as a foundational guide for researchers in this field.
Monomer Synthesis from this compound
The inherent structure of this compound does not lend itself to direct polymerization. Therefore, functionalization is required to introduce a polymerizable group. A common and effective strategy is the introduction of a methacrylate group, which can be readily polymerized via free-radical methods.
Synthesis of a Methacrylate Monomer
A plausible synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with a hydroxyl-containing methacrylate, or alternatively, reduction of the nitrile to an amine followed by reaction with methacryloyl chloride. A more direct approach, however, would be to leverage the reactivity of the alkene groups. For the purpose of this protocol, we will focus on the epoxidation of one of the double bonds followed by reaction with methacrylic acid.
Experimental Protocol: Synthesis of (2,2-dimethyl-5-(oxiran-2-yl)hept-8-en-1-yl)methacrylate
-
Epoxidation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the epoxidized intermediate.
-
-
Ring-Opening and Methacrylation:
-
Dissolve the purified epoxide (1 equivalent) and methacrylic acid (1.2 equivalents) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a suitable catalyst, such as triethylamine or dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final methacrylate monomer by column chromatography.
-
Polymerization of the Terpene-Derived Methacrylate Monomer
The synthesized methacrylate monomer can be polymerized using various techniques, with free-radical polymerization being a common and accessible method.
Free-Radical Polymerization
Experimental Protocol: Free-Radical Polymerization
-
Preparation:
-
In a Schlenk flask, dissolve the synthesized methacrylate monomer (e.g., 1 g) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF) (e.g., 5 mL).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 1-2 mol% relative to the monomer).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Stir the reaction for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Precipitation:
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
The following tables present hypothetical data for the polymerization of the terpene-derived methacrylate monomer under different conditions. These tables are for illustrative purposes to guide researchers in their data collection and presentation.
Table 1: Polymerization Conditions and Monomer Conversion
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| 1 | AIBN | 100:1 | 70 | 12 | 85 |
| 2 | AIBN | 200:1 | 70 | 12 | 78 |
| 3 | BPO | 100:1 | 80 | 12 | 92 |
| 4 | BPO | 100:1 | 70 | 24 | 95 |
Table 2: Molecular Weight and Polydispersity of Polymers
| Entry | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 25,000 | 45,000 | 1.80 |
| 2 | 42,000 | 75,600 | 1.80 |
| 3 | 22,000 | 37,400 | 1.70 |
| 4 | 31,000 | 55,800 | 1.80 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Visualization of Workflows and Pathways
Experimental Workflow: Monomer Synthesis and Polymerization
Caption: Workflow for monomer synthesis and subsequent free-radical polymerization.
Logical Relationship: Factors Influencing Polymer Properties
Caption: Key factors influencing the final properties of the synthesized polymer.
Disclaimer
The experimental protocols and data presented herein are intended as a starting point for research and development. The hypothetical nature of the data in the tables should be noted. Researchers should optimize these protocols and conduct thorough characterization of all synthesized materials. All experiments should be performed in accordance with standard laboratory safety procedures.
2,2-Dimethylnona-4,8-dienenitrile: A Promising Scaffold for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The nitrile-containing compound, 2,2-Dimethylnona-4,8-dienenitrile, represents a novel, albeit currently underexplored, building block for the synthesis of new therapeutic agents. Its unique combination of a gem-dimethyl group, a nitrile functionality, and two sites of unsaturation presents a versatile scaffold for the development of compounds with potential applications across various disease areas. The nitrile group is a key functional group in numerous pharmaceuticals, enhancing binding affinity and improving pharmacokinetic profiles.[1][2] The strategic incorporation of a gem-dimethyl moiety can further augment a molecule's therapeutic potential by increasing potency, metabolic stability, and selectivity.[3][4][5]
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a precursor for a range of pharmacologically active molecules.
Table 1: Potential Therapeutic Areas and Rationale
| Therapeutic Area | Rationale for Application |
| Oncology | The nitrile group can act as a hydrogen bond acceptor or a covalent warhead in enzyme inhibitors.[6] The diene system allows for the introduction of various functionalities to target specific cancer-related pathways. |
| Inflammatory Diseases | Molecules with gem-dimethyl groups have been shown to modulate inflammatory responses.[7] The lipophilic nature of the nonane backbone could facilitate membrane permeability. |
| Neurodegenerative Diseases | The nitrile moiety can serve as a bioisostere for other functional groups, potentially improving blood-brain barrier penetration. The overall structure could be modified to interact with targets implicated in neurodegeneration. |
| Infectious Diseases | Unsaturated nitriles have been explored for their antimicrobial properties. The diene functionality offers sites for modification to optimize activity against various pathogens.[8] |
Key Structural Features and Their Significance in Medicinal Chemistry
-
gem-Dimethyl Group: This structural motif offers several advantages in drug design. It can lock the conformation of a molecule, leading to an entropically favorable binding to the target receptor.[3][4] This can result in increased potency and selectivity. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent position and thereby improving the pharmacokinetic profile of a drug candidate.[1][3]
-
Nitrile Functionality: The nitrile group is a versatile pharmacophore. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions within a protein's binding pocket.[2] It is also a known bioisostere for carbonyl groups and halogens.[1] In some cases, the nitrile can act as a covalent inhibitor by reacting with nucleophilic residues in an enzyme's active site.[6]
-
Diene System: The presence of two double bonds provides reactive handles for a variety of chemical transformations. This allows for the straightforward introduction of diverse functional groups to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound.
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols for its use are not yet established in the literature. However, based on the reactivity of its functional groups, the following general synthetic procedures can be proposed.
Protocol 1: General Synthesis of this compound
A plausible synthetic route to this compound could involve the alkylation of a suitable nitrile precursor. One general method for the synthesis of nitriles is the reaction of an alkyl halide with a cyanide salt.[9][10]
Materials:
-
2-Bromo-2-methylpropane
-
Hepta-1,5-dienyl cyanide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of hepta-1,5-dienyl cyanide in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromo-2-methylpropane dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Functionalization of the Diene System via Diels-Alder Reaction
The diene system can be utilized in cycloaddition reactions to build molecular complexity.
Materials:
-
This compound
-
Maleic anhydride (or other dienophile)
-
Toluene
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound and a slight excess of maleic anhydride in toluene.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
Visualizing Synthetic and Signaling Pathways
To illustrate the potential utility of this compound, the following diagrams outline a hypothetical synthetic workflow and a potential signaling pathway that could be targeted by its derivatives.
Caption: Synthetic utility of the diene moiety.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While this compound is not yet a widely available or studied building block, its constituent functional groups suggest significant potential in medicinal chemistry. The strategic combination of a gem-dimethyl group for enhanced stability and potency, a versatile nitrile pharmacophore, and a readily functionalizable diene system makes it an attractive scaffold for the development of novel therapeutics. The provided hypothetical protocols and pathways aim to inspire further research into the synthesis and biological evaluation of derivatives of this promising, yet underexplored, molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Standard operating procedure for handling 2,2-Dimethylnona-4,8-dienenitrile
Disclaimer: 2,2-Dimethylnona-4,8-dienenitrile is a sparsely documented compound. The following procedures are based on the safety profiles of structurally similar aliphatic nitriles. Researchers should exercise extreme caution and may need to adapt these protocols based on their own initial small-scale characterizations.
Application Notes
This document provides a standard operating procedure (SOP) for the safe handling, use, and disposal of this compound in a research and development setting. Given the limited specific data on this compound, this SOP is built upon the known properties and hazards of related aliphatic nitriles. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical synthesis. The protocols herein are designed to minimize risk and ensure the integrity of experimental results. It is imperative to treat this compound as potentially hazardous until thorough toxicological data is available.
Physical and Chemical Properties
| Property | Estimated Value / Information |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid. |
| Odor | No data available; likely has a characteristic chemical odor. |
| Boiling Point | Estimated to be in the range of 220-240 °C. |
| Flash Point | Estimated to be > 80 °C. |
| Solubility | Expected to be insoluble in water and soluble in organic solvents. |
| Stability | Stable under normal laboratory conditions. |
Hazard Identification and Safety Precautions
Based on related nitriles, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled. Contact with strong acids may liberate highly toxic hydrogen cyanide gas.
Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be Category 4.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield, compliant with OSHA 1910.133 or EN166 standards. |
| Skin | Nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is required. |
| Respiratory | Not typically required if handled in a certified chemical fume hood. For spills or poor ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Protocols
General Handling and Workflow
The following diagram outlines the standard workflow for handling a novel chemical like this compound.
Caption: General laboratory workflow for handling chemical compounds.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Tare Vessel: Place a sterile, amber glass vial on an analytical balance and tare the weight.
-
Aliquot Compound: Carefully transfer approximately 1.63 mg of this compound into the tared vial using a micropipette. Record the exact weight.
-
Add Solvent: Based on the recorded weight, add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For 1.63 mg, this would be 1.0 mL.
-
Dissolution: Cap the vial and vortex gently until the compound is fully dissolved.
-
Storage: Seal the vial with paraffin film, label it clearly with the compound name, concentration, date, and your initials. Store at -20°C in a designated freezer.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.
Spill and Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.
Spill Response
The following decision tree outlines the appropriate response to a spill.
Caption: Decision tree for chemical spill response.
Hierarchy of Safety Controls
For all laboratory work involving this and other chemicals, a hierarchy of controls should be implemented to ensure safety.
Caption: Hierarchy of safety controls in a laboratory setting.
Application Notes and Protocols for the Detection of 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2,2-Dimethylnona-4,8-dienenitrile. Due to the limited availability of specific data for this compound, the methodologies presented are based on established analytical principles for structurally similar volatile unsaturated nitriles. These protocols are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a volatile organic compound with a complex structure, including a nitrile group and two carbon-carbon double bonds. Accurate and sensitive detection of such compounds is crucial in various fields, including fragrance analysis, environmental monitoring, and as potential impurities or metabolites in drug development. The primary analytical technique suitable for the analysis of this and similar volatile compounds is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
Physicochemical Properties (of a Structural Isomer)
| Property | Value | Reference |
| Molecular Formula | C11H17N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Physical Description | Liquid | [1] |
| IUPAC Name | 3,7-dimethylnona-2,6-dienenitrile | [1] |
Analytical Methodologies
The recommended analytical approach for this compound involves Gas Chromatography. The choice of detector (FID or MS) will depend on the specific requirements of the analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for quantification when the analyte is known and high sensitivity is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification based on the mass spectrum and fragmentation pattern, along with quantification.
Sample Preparation
Given the volatile nature of the analyte, several sample preparation techniques can be employed depending on the matrix:
-
Direct Injection: For liquid samples where the analyte is present at a sufficiently high concentration and the matrix is compatible with the GC inlet.
-
Headspace Analysis (Static or Dynamic): Suitable for solid or liquid samples where the volatile analyte needs to be partitioned into the gas phase before injection. This technique minimizes matrix effects.
-
Solid-Phase Microextraction (SPME): A solvent-free extraction technique that concentrates volatile and semi-volatile analytes from a sample matrix onto a coated fiber. The fiber is then desorbed in the GC inlet.
Gas Chromatography (GC) Conditions
The following GC conditions are a recommended starting point and should be optimized for the specific application.
| Parameter | Recommended Condition |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
Detector Conditions
Flame Ionization Detector (FID):
| Parameter | Recommended Condition |
| Temperature | 300 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N2 or He) | 25-30 mL/min |
Mass Spectrometer (MS):
| Parameter | Recommended Condition |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification) |
Experimental Protocols
Protocol 1: Quantification by GC-FID
This protocol outlines the general procedure for the quantitative analysis of this compound in a liquid matrix using GC-FID.
Materials:
-
Gas Chromatograph with FID
-
Appropriate GC column
-
Autosampler vials with caps
-
Microsyringes
-
Solvent (e.g., hexane, dichloromethane)
-
Analytical standard of this compound (if available) or a suitable surrogate standard.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by dissolving a known amount of the analytical standard in the chosen solvent. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Sample Preparation: Dilute the sample with the solvent to a concentration within the calibration range. If necessary, perform an extraction (e.g., liquid-liquid extraction) to isolate the analyte from the matrix.
-
GC-FID Analysis:
-
Set up the GC-FID instrument with the conditions outlined in sections 3.2 and 3.3.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: Identification and Quantification by GC-MS
This protocol describes the use of GC-MS for both the identification and quantification of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
All materials listed in Protocol 4.1.
Procedure:
-
Standard and Sample Preparation: Follow the same procedures as in Protocol 4.1.
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the conditions outlined in sections 3.2 and 3.3.
-
Acquire data in full scan mode for initial identification.
-
Inject the standards and samples.
-
-
Data Analysis for Identification:
-
Examine the mass spectrum of the peak of interest in the sample chromatogram.
-
The molecular ion peak (M+) should correspond to the molecular weight of this compound (163.26 g/mol ).
-
The fragmentation pattern should be consistent with the structure of the molecule. Common fragmentations for unsaturated nitriles may involve cleavage at the allylic positions and loss of small neutral molecules.
-
Compare the obtained mass spectrum with a library spectrum if available.
-
-
Data Analysis for Quantification:
-
Once identified, switch the acquisition mode to SIM for higher sensitivity. Select characteristic and abundant ions from the full scan mass spectrum for monitoring.
-
Construct a calibration curve using the peak areas of the selected ions from the standard injections.
-
Quantify the analyte in the samples as described in Protocol 4.1.
-
Quantitative Data Summary
The following table presents hypothetical yet realistic performance characteristics for the described analytical methods. These values should be determined experimentally during method validation.
| Parameter | GC-FID | GC-MS (SIM) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the analytical process.
References
Application Notes and Protocols for the Scale-Up Synthesis of Unsaturated Aliphatic Nitriles for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Unsaturated aliphatic nitriles are a significant class of chemical intermediates, valued for their versatile reactivity and presence in a variety of commercial products. Notably, they are key components in the fragrance industry, contributing to a wide spectrum of scents.[1][2][3][4] The synthesis of these molecules on an industrial scale requires robust, efficient, and economically viable methods that ensure high purity and yield.
This document outlines a representative scale-up synthesis protocol for an unsaturated aliphatic nitrile, focusing on the dehydration of an unsaturated aldoxime. This method is a common industrial route for nitrile production, offering good yields and scalability.[5] The protocol will cover the key reaction steps, purification procedures, and analytical characterization.
Representative Synthesis: Dehydration of an Unsaturated Aldoxime
The chosen representative synthesis pathway involves a two-step process:
-
Oximation: Reaction of an unsaturated aldehyde with hydroxylamine sulfate to form the corresponding aldoxime.
-
Dehydration: Catalytic dehydration of the aldoxime to yield the unsaturated nitrile.
Oximation of 2,2-Dimethylnona-4,8-dienal
The initial step is the conversion of the parent aldehyde, 2,2-Dimethylnona-4,8-dienal, to its corresponding aldoxime. This reaction is typically carried out in a biphasic system to facilitate product separation.
Experimental Protocol:
-
Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a pH meter is charged with 2,2-Dimethylnona-4,8-dienal (10 kg, 60.15 mol) and toluene (30 L).
-
Reagent Preparation: In a separate vessel, a solution of hydroxylamine sulfate (6.9 kg, 42.10 mol) in water (20 L) is prepared.
-
Reaction: The hydroxylamine sulfate solution is added to the stirred solution of the aldehyde in toluene. The mixture is cooled to 15°C.
-
pH Adjustment: A 20% aqueous sodium hydroxide solution is added dropwise to the reaction mixture to maintain a pH between 5 and 6. The reaction is exothermic and the temperature should be maintained below 30°C.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the aldehyde is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, the stirring is stopped, and the layers are allowed to separate. The aqueous layer is drained, and the organic layer is washed with water (2 x 10 L) and then with a saturated brine solution (10 L).
-
Solvent Removal: The toluene is removed under reduced pressure to yield the crude 2,2-Dimethylnona-4,8-dienal oxime.
Catalytic Dehydration of 2,2-Dimethylnona-4,8-dienal Oxime
The crude oxime is then subjected to catalytic dehydration to produce the desired nitrile. This step is critical and is often performed in the gas or liquid phase over a solid catalyst.[5]
Experimental Protocol:
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable dehydration catalyst, such as alumina or a supported metal oxide. The catalyst is pre-activated by heating under a stream of nitrogen.
-
Reaction Conditions: The crude 2,2-Dimethylnona-4,8-dienal oxime is vaporized and passed through the heated catalyst bed at a temperature range of 200-300°C and a pressure of 0.5-2 bar.[5]
-
Product Collection: The product stream exiting the reactor is cooled and condensed. The collected liquid consists of the crude 2,2-Dimethylnona-4,8-dienenitrile and water.
-
Phase Separation: The crude product is transferred to a separation funnel, and the aqueous layer is removed.
-
Purification: The organic layer is then purified by fractional vacuum distillation to obtain the final product with high purity.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Reactant and Product Quantities for Oximation
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) |
| 2,2-Dimethylnona-4,8-dienal | 166.28 | 60.15 | 10.0 |
| Hydroxylamine Sulfate | 164.14 | 42.10 | 6.9 |
| 2,2-Dimethylnona-4,8-dienal Oxime (Crude) | 181.29 | ~57 (95% yield) | ~10.3 |
Table 2: Process Parameters and Expected Outcomes for Dehydration
| Parameter | Value |
| Catalyst | Alumina (activated) |
| Reaction Temperature | 250 °C |
| Pressure | 1 bar |
| Expected Yield of Nitrile | 85-95% |
| Purity after Distillation | >98% (by GC) |
Visualization
Experimental Workflow Diagram
References
- 1. US4456561A - Nitriles and use as perfume chemicals - Google Patents [patents.google.com]
- 2. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 3. EP0395982A2 - Beta,gamma unsaturated nitriles, their preparation and their use as perfumes - Google Patents [patents.google.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. US5892092A - Preparation of aliphatic, unsaturated nitriles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylnona-4,8-dienenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Dimethylnona-4,8-dienenitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the proposed route of phase-transfer catalyzed (PTC) allylic alkylation of isobutyronitrile.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Isobutyronitrile | 1. Inactive Catalyst: The phase-transfer catalyst may be degraded or of poor quality. | 1a. Use a fresh, high-purity phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB).1b. Consider using other quaternary ammonium or phosphonium salts to find the optimal catalyst for your specific conditions.[1] |
| 2. Insufficient Base Strength or Concentration: The aqueous base (e.g., NaOH or KOH) may not be concentrated enough to efficiently deprotonate the isobutyronitrile. | 2a. Use a highly concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w).2b. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. | |
| 3. Low Reaction Temperature: The reaction temperature may be too low for the activation energy of the alkylation to be overcome. | 3a. Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C, while monitoring the reaction progress by GC or TLC. | |
| Formation of Mono-allylated Product Only | 1. Insufficient Amount of Allyl Halide: The molar ratio of the allylating agent to isobutyronitrile may be too low. | 1a. Use a molar excess of the allylating agent (e.g., 2.2-2.5 equivalents) to favor di-alkylation. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second alkylation to occur. | 2a. Extend the reaction time and monitor the formation of the di-allylated product. | |
| Formation of Side Products (e.g., O-alkylation, Elimination) | 1. High Reaction Temperature: Elevated temperatures can favor side reactions like elimination of the allyl halide. | 1a. Maintain the reaction temperature at the lowest effective level. |
| 2. Inappropriate Solvent: The choice of solvent can influence the selectivity of the reaction. | 2a. While PTC reactions can often be run neat, using a non-polar organic solvent like toluene or heptane can sometimes improve selectivity. | |
| Difficult Purification of the Final Product | 1. Catalyst Residue: The phase-transfer catalyst can be difficult to remove from the final product. | 1a. Perform multiple washes of the organic phase with water and brine to remove the catalyst.1b. Consider passing the crude product through a short plug of silica gel. |
| 2. Similar Boiling Points of Product and Byproducts: Close boiling points can make distillation challenging. | 2a. Use fractional distillation under reduced pressure for better separation.2b. Consider column chromatography on silica gel for high-purity samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A1: Based on the structure, a highly plausible and efficient route is the di-allylic alkylation of isobutyronitrile (2-methylpropanenitrile) with a suitable C4 allyl halide (e.g., 1-bromo-2-butene or 3-chloro-1-butene) followed by a second allylation with a C3 allyl halide (e.g., allyl bromide) under phase-transfer catalysis (PTC) conditions. PTC is well-suited for the alkylation of acidic C-H compounds like nitriles.[1]
Q2: Which phase-transfer catalyst is best for this reaction?
A2: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for this type of reaction due to its good solubility in both organic and aqueous phases.[2] Other quaternary ammonium salts like tetrabutylammonium iodide or Aliquat 336 can also be effective. The optimal catalyst may need to be determined empirically.
Q3: What are the critical parameters to control for maximizing the yield?
A3: The critical parameters include:
-
Molar Ratios: A slight excess of the allylating agents is recommended.
-
Base Concentration: A high concentration of aqueous NaOH or KOH (typically 50%) is crucial for efficient deprotonation.
-
Stirring Rate: Vigorous stirring is essential to ensure a large interfacial area for the reaction to occur.
-
Temperature: The reaction should be maintained at a temperature that provides a reasonable reaction rate without promoting side reactions.
Q4: What are the expected side reactions in this synthesis?
A4: Potential side reactions include:
-
Over-alkylation: While di-alkylation is desired, some tri-alkylation could potentially occur, though it is sterically hindered.
-
Elimination: The allyl halides can undergo elimination reactions, especially at higher temperatures, to form dienes.
-
Hydrolysis of the Nitrile: Under strongly basic conditions and in the presence of water, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively. However, this is usually slow at moderate temperatures.
Experimental Protocols
Proposed Synthesis of this compound via Phase-Transfer Catalyzed Di-allylation
This protocol is a proposed method based on general procedures for the PTC alkylation of nitriles. Optimization may be required.
Materials:
-
Isobutyronitrile (2-methylpropanenitrile)
-
1-bromo-4-pentene
-
Allyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add isobutyronitrile (1.0 eq), 1-bromo-4-pentene (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in toluene.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 25-30 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by GC-MS to observe the formation of the mono-allylated intermediate.
-
Once the formation of the mono-allylated product is significant, add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for another 12-24 hours, or until GC-MS analysis indicates the completion of the di-alkylation.
-
After the reaction is complete, stop stirring and allow the phases to separate.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound, based on general principles of PTC alkylation.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Comments |
| Catalyst | TBAB (5 mol%) | (Expected High) | No Catalyst | (Expected Low) | The phase-transfer catalyst is essential for transporting the hydroxide and nitrile anions between phases. |
| Base Conc. | 50% NaOH | (Expected High) | 10% NaOH | (Expected Low) | Higher base concentration increases the deprotonation rate of the nitrile. |
| Temperature | 25 °C | (Expected Moderate) | 60 °C | (Potentially Lower) | Higher temperatures may increase the rate but can also lead to more side reactions like elimination. |
| Stirring | Vigorous (1000 rpm) | (Expected High) | Moderate (300 rpm) | (Expected Lower) | Efficient mixing is crucial for maximizing the interfacial reaction area. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2,2-Dimethylnona-4,8-dienenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2-Dimethylnona-4,8-dienenitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity of the Final Product After Synthesis
-
Question: My crude this compound shows multiple peaks on GC-MS analysis after the initial work-up. How can I identify the impurities and select an appropriate purification strategy?
-
Answer: The common impurities in the synthesis of unsaturated nitriles from ketones include unreacted starting materials (ketone), tautomeric forms (e.g., ketenimine), and side-products from condensation reactions.
-
Identification:
-
GC-MS Analysis: Compare the mass spectra of the impurity peaks with the spectra of your starting materials. Common fragments can help identify related structures.
-
NMR Spectroscopy: 1H and 13C NMR can help identify characteristic functional groups of impurities. For instance, a residual carbonyl signal in the 13C NMR spectrum (around 190-215 ppm) would indicate the presence of the starting ketone. The nitrile carbon typically appears between 115-125 ppm.
-
-
Purification Strategy:
-
Acid/Base Wash: An initial wash with a dilute acid solution can help remove any basic impurities, while a wash with a dilute base (like sodium bicarbonate) can remove acidic byproducts.
-
Distillation: Fractional vacuum distillation is often effective for separating the nitrile product from less volatile starting materials and heavier byproducts.
-
Column Chromatography: If distillation is not effective, silica gel column chromatography can be employed to separate the product from impurities with different polarities.
-
-
Issue 2: Presence of Geometric Isomers
-
Question: My purified product appears to be a mixture of E/Z isomers at the double bonds. How can I separate them?
-
Answer: The presence of multiple double bonds in this compound can lead to the formation of several geometric isomers. For many applications, a mixture of isomers may be acceptable. If isomer separation is necessary, specialized chromatographic techniques are typically required.
-
Separation Technique:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most effective method for separating geometric isomers.
-
Column Selection: A column that provides shape selectivity is often required. Phenyl-based or cholesterol-based columns can be effective for separating cis/trans isomers.
-
Mobile Phase Optimization: A systematic optimization of the mobile phase (e.g., hexane/ethyl acetate or methanol/water gradients) is necessary to achieve baseline separation.
-
-
-
Issue 3: Product Decomposition During Purification
-
Question: I am observing product loss and the formation of new impurities during purification, especially at elevated temperatures. What could be the cause and how can I prevent it?
-
Answer: Unsaturated nitriles can be susceptible to polymerization or decomposition at high temperatures, especially in the presence of acidic or basic residues.
-
Preventative Measures:
-
Temperature Control: When performing distillation, use a high vacuum to lower the boiling point and minimize the pot temperature.
-
Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Neutralization: Ensure that the crude product is thoroughly neutralized and washed to remove any acidic or basic catalysts from the synthesis step before heating.
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor (like hydroquinone) can prevent polymerization during distillation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected spectral data for pure this compound?
-
A1:
-
IR Spectroscopy: Look for a sharp, strong absorption band around 2230-2250 cm-1, characteristic of the C≡N stretch of a conjugated nitrile. You should also see C=C stretching bands around 1600-1680 cm-1.
-
1H NMR Spectroscopy: Expect signals in the olefinic region (typically 5.0-7.0 ppm) corresponding to the protons on the double bonds. The methyl groups and methylene protons will appear in the upfield region.
-
13C NMR Spectroscopy: The nitrile carbon should appear in the range of 115-125 ppm. The carbons of the double bonds will be in the 100-150 ppm region.
-
Mass Spectrometry: The molecular ion peak (M+) may be weak or absent. Look for characteristic fragmentation patterns.
-
-
Q2: What is a suitable solvent system for silica gel chromatography of this compound?
-
A2: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.
-
Q3: Can I use crystallization to purify this compound?
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A3: Crystallization is generally more effective for solid compounds. As this compound is likely a liquid at room temperature, crystallization may not be a feasible primary purification method. However, if low-temperature crystallization is an option, it could be explored.
Data Presentation
Table 1: Illustrative Purity Profile of this compound at Different Purification Stages (Based on GC-MS Analysis)
| Purification Step | Product Purity (%) | Major Impurity 1 (%) (e.g., Starting Ketone) | Major Impurity 2 (%) (e.g., Isomeric byproduct) |
| Crude Product | 75 | 15 | 5 |
| After Acid/Base Wash | 80 | 12 | 4 |
| After Vacuum Distillation | 95 | 2 | 1.5 |
| After Column Chromatography | >99 | <0.5 | <0.5 |
Note: This data is for illustrative purposes only and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of the product under the applied pressure. Monitor the head temperature closely; a stable temperature indicates a pure fraction.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate all components.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purity issues.
Technical Support Center: Synthesis of 2,2-Dimethylnona-4,8-dienenitrile
Disclaimer: The synthesis of 2,2-Dimethylnona-4,8-dienenitrile is not widely documented in publicly available literature. The following troubleshooting guide is based on established principles for the synthesis of unsaturated nitriles, particularly through allylic cyanation of dienes, which is a plausible synthetic route. The advice provided should be adapted to your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to this compound?
A1: Given the structure, the most probable synthetic routes involve the introduction of a cyanide group at an allylic position of a 2,2-dimethylnona-4,8-diene precursor. Key methods include:
-
Transition-metal-catalyzed allylic cyanation: This is a common method for forming β,γ-unsaturated nitriles. Catalysts based on nickel, palladium, or copper are often used with various cyanide sources.[1][2]
-
Substitution reactions (SN2 or SN1): If a suitable allylic halide or sulfonate precursor is available, a direct substitution with a cyanide salt (e.g., NaCN, KCN) can be employed. However, this can be prone to regioisomeric side products.[3]
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: The starting material, a non-symmetrical diene, has multiple non-equivalent allylic positions where the cyanation can occur. This can lead to a mixture of isomers that are difficult to separate. The choice of catalyst and, crucially, the ligands are the primary tools for controlling where the nitrile group adds.[1][4][5]
Q3: What are the common sources of cyanide for this type of reaction?
A3: A variety of cyanating agents can be used, each with its own advantages and safety considerations. Common sources include:
-
Zinc cyanide (Zn(CN)2): Often used in nickel-catalyzed reactions; it is less toxic than alkali metal cyanides.[2][6]
-
Trimethylsilyl cyanide (TMSCN): A versatile reagent used in copper- and rhodium-catalyzed reactions.[7]
-
Formamide: Can serve as a "green" and safe in-situ source of HCN at high temperatures.[8][9]
-
Alkali metal cyanides (NaCN, KCN): Highly effective but also highly toxic; require careful handling.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (water, oxygen) or may not have been activated properly. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition. Reaction temperatures can range from room temperature to 150°C depending on the system.[9][10] 3. Poor Leaving Group (for substitution): If starting from an allylic alcohol, it may need to be converted to a better leaving group (e.g., pivalate, tosylate). | 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude air and moisture. Use freshly distilled, degassed solvents. 2. Optimize Temperature: Run small-scale trials at different temperatures (e.g., in 10°C increments) to find the optimum. 3. Activate Precursor: If using an allylic alcohol, consider converting it to an ester or halide to facilitate the reaction.[2] |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Multiple Reactive Sites: The diene substrate has several potential sites for cyanation. 2. Incorrect Ligand Choice: In transition-metal catalysis, the ligand plays a critical role in directing the regioselectivity.[1][5] 3. Reaction Mechanism: Radical or SN1-type mechanisms can lead to isomer mixtures. | 1. Ligand Screening: Screen a variety of phosphine or nitrogen-based ligands to find one that favors the desired isomer. 2. Catalyst System: The choice of metal (e.g., Ni vs. Pd) can significantly influence the regiochemical outcome. Review literature on similar diene systems. 3. Control Reaction Conditions: Use conditions that favor a specific mechanism (e.g., SN2 for less isomerization). |
| Formation of Side Products | 1. β-Hydride Elimination: This is a common side reaction in nickel- and palladium-catalyzed cross-coupling, leading to diene byproducts.[2] 2. Hydrolysis: If water is present, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid. 3. Polymerization: Unsaturated nitriles can polymerize, especially at elevated temperatures or in the presence of radical initiators. | 1. Ligand/Additive Choice: Certain ligands can suppress β-hydride elimination. Alkene additives have also been noted to inhibit catalysis in some systems.[2] 2. Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Lower Temperature & Inhibitors: Conduct the reaction at the lowest effective temperature. During workup and purification (especially distillation), consider adding a radical inhibitor like hydroquinone. |
| Difficult Product Purification | 1. Similar Boiling Points of Isomers: Regioisomers often have very close boiling points, making separation by distillation challenging. 2. Product Instability: The product may decompose or polymerize during purification steps like chromatography or distillation. | 1. Chromatography: Use column chromatography (e.g., silica gel) with a carefully selected eluent system to separate isomers. 2. Low-Temperature Distillation: Purify by vacuum distillation at the lowest possible temperature to prevent decomposition. Add an inhibitor to the distillation flask. |
Data Summary: Typical Reaction Parameters
The following table outlines typical conditions for nickel-catalyzed allylic cyanation reactions. These should be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 2-10 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand Loading | 1-1.2 equivalents (relative to metal) | The metal-to-ligand ratio is critical for catalyst stability and selectivity. |
| Temperature | 20°C - 125°C | Highly dependent on the specific catalyst system and substrate.[10] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC to determine optimal time. |
| Solvent | Toluene, THF, Acetonitrile, Dioxane | Must be anhydrous and deoxygenated. |
| Cyanide Source | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |
Experimental Protocol: General Procedure for Ni-Catalyzed Allylic Cyanation
This protocol is a general guideline and should be optimized for the specific substrate.
Materials:
-
Allylic precursor (e.g., 2,2-dimethylnona-4,8-dienyl pivalate)
-
Nickel(II) precatalyst (e.g., NiCl2(dppp))
-
Zinc Cyanide (Zn(CN)2)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Internal standard (for GC analysis)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the nickel precatalyst (e.g., 5 mol%) and zinc cyanide (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the allylic precursor (1.0 equivalent).
-
Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Proposed Synthesis and Key Side Reactions
The following diagram illustrates a hypothetical reaction pathway for the synthesis of this compound via allylic cyanation and highlights the formation of potential regioisomeric side products.
Caption: Hypothetical synthesis pathway and common side reactions.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Nickel-Catalyzed Regiodivergent Cyanation of Allylic Alcohols: Scope, Mechanism, and Application to the Synthesis of 1,nâDinitriles - ACS Catalysis - Figshare [acs.figshare.com]
- 6. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylnona-4,8-dienenitrile
Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylnona-4,8-dienenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the alkylation of a suitable nitrile precursor. A plausible route involves the alkylation of 2,2-dimethyl-4-pentenenitrile with an appropriate allyl halide, such as 1-bromo-3-butene. Due to the sterically hindered α-carbon of the nitrile, this reaction is often carried out under phase-transfer catalysis (PTC) conditions to achieve a good yield.[1][2][3]
Q2: How can I synthesize the starting material, 2,2-dimethyl-4-pentenenitrile?
The precursor, 2,2-dimethyl-4-pentenenitrile, can be synthesized via the alkylation of isobutyronitrile with allyl bromide.[4] This reaction also benefits from phase-transfer catalysis to overcome the steric hindrance of the tertiary carbanion intermediate.
Q3: What are the key reaction parameters to optimize for the synthesis of this compound via phase-transfer catalysis?
The key parameters to optimize include the choice of phase-transfer catalyst, the base, the solvent, the reaction temperature, and the molar ratio of reactants. Each of these can significantly impact the reaction yield and purity of the final product.
Q4: What are the potential side reactions to be aware of during the synthesis?
Potential side reactions include:
-
Over-alkylation: Although less likely with a quaternary carbon, it's a possibility to consider.
-
Elimination: The allylic halide can undergo elimination reactions, especially at higher temperatures.
-
Hydrolysis of the nitrile: In the presence of a strong base and water, the nitrile group can be hydrolyzed to a carboxylic acid.[5]
-
Catalyst poisoning: Certain impurities can deactivate the phase-transfer catalyst.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective phase-transfer catalyst. 2. Insufficiently strong base to deprotonate the nitrile. 3. Low reaction temperature leading to slow reaction kinetics. 4. Catalyst poisoning. 5. Poor quality of reagents. | 1. Screen different quaternary ammonium or phosphonium salts (e.g., TBAB, Aliquat 336). 2. Use a concentrated aqueous solution of a strong base like NaOH or KOH (e.g., 50% w/w). 3. Gradually increase the reaction temperature, monitoring for side product formation. A temperature range of 40-70°C is a good starting point. 4. Ensure all reagents and solvents are pure and dry. Consider using a fresh batch of catalyst. 5. Verify the purity of starting materials and reagents. |
| Formation of Multiple Products | 1. Isomerization of the allylic halide or the product double bonds. 2. Side reactions such as elimination or hydrolysis. 3. Over-alkylation (less common for this substrate). | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Optimize the base concentration and temperature to minimize elimination. Ensure the reaction is worked up promptly to avoid hydrolysis. 3. Use a slight excess of the nitrile starting material. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts (e.g., hydrolyzed nitrile). 3. Residual phase-transfer catalyst. | 1. Use fractional distillation under reduced pressure to separate the product from volatile starting materials. 2. An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities and hydrolyzed byproducts.[5] 3. Wash the organic phase with water or brine to remove the catalyst. Alternatively, silica gel chromatography can be employed. |
Experimental Protocols
Synthesis of 2,2-Dimethyl-4-pentenenitrile (Precursor)
This protocol is a general guideline based on typical phase-transfer catalyzed alkylations. Optimization may be required.
Materials:
-
Isobutyronitrile
-
Allyl bromide
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine isobutyronitrile (1.0 eq), toluene, and TBAB (0.05 - 0.1 eq).
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Heat the mixture to 40-50°C.
-
Add allyl bromide (1.1 eq) dropwise over 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Synthesis of this compound (Target Compound)
Materials:
-
2,2-Dimethyl-4-pentenenitrile
-
1-Bromo-3-butene
-
50% (w/w) aqueous potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 2,2-dimethyl-4-pentenenitrile (1.0 eq), toluene, and TBAB (0.05 - 0.1 eq).
-
With vigorous stirring, add the 50% aqueous KOH solution.
-
Heat the mixture to 50-60°C.
-
Add 1-bromo-3-butene (1.1 eq) dropwise over 1-2 hours, maintaining the reaction temperature.
-
After the addition, continue to stir the mixture for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with hexane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.[5]
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on the Alkylation of 2,2-Dimethyl-4-pentenenitrile
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | Toluene | 60 | 5 | 85 |
| Aliquat 336 | Toluene | 60 | 5 | 88 |
| TBAB | Dichloromethane | 40 | 8 | 75 |
| None | Toluene | 60 | 24 | <10 |
Table 2: Influence of Base Concentration on Reaction Yield
| Base | Concentration (w/w) | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | 50% | 60 | 5 | 82 |
| KOH | 50% | 60 | 5 | 85 |
| KOH | 25% | 60 | 12 | 65 |
| K₂CO₃ | Saturated | 80 | 24 | 40 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. 4-Pentenenitrile,2,2-dimethyl- synthesis - chemicalbook [chemicalbook.com]
- 5. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethylnona-4,8-dienenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,2-Dimethylnona-4,8-dienenitrile.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
When encountering solubility issues with this compound, a systematic approach to solvent selection and optimization is crucial. The following guide provides a logical workflow to address these challenges.
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for systematically addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound with a nitrile functional group.[1] Based on its structure, it is expected to be a non-polar, hydrophobic molecule with low water solubility. For instance, similar long-chain nitriles like nonanenitrile have very limited water solubility (e.g., 70 mg/L).[2] Therefore, it is anticipated that this compound will be more soluble in organic solvents.
Q2: Which organic solvents are recommended for initial solubility screening?
For initial screening, a range of common laboratory solvents with varying polarities should be tested. It is advisable to start with water-miscible polar aprotic solvents, which are known to be effective for many poorly water-soluble compounds.[3]
Recommended starting solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol
-
Methanol
Q3: My compound is not dissolving in the initial solvent choice. What should I do next?
If initial attempts at room temperature are unsuccessful, several strategies can be employed to enhance solubility:
-
Co-solvency: The use of a co-solvent can significantly improve solubility.[3][4][5] This involves adding a second, miscible solvent to the primary solvent system. For example, if your primary system is aqueous, adding a water-miscible organic solvent like DMSO or ethanol can increase the solubility of a hydrophobic compound.
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. It is recommended to heat the sample in a controlled manner (e.g., in a water bath at 30-40°C) with continuous stirring.
-
Sonication: Using an ultrasonic bath can help to break down aggregates of the compound and increase the surface area available for solvation, thereby accelerating dissolution.
-
Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area-to-volume ratio, leading to faster dissolution.[6]
Q4: Can pH adjustment be used to improve the solubility of this compound?
Adjusting the pH is a common technique for compounds with ionizable functional groups.[3][5] However, the nitrile group itself is not readily ionizable under typical aqueous pH conditions. While extreme pH conditions can lead to hydrolysis of the nitrile to a carboxylic acid or its salt,[7][8] this chemically alters the compound and is generally not a suitable method for simply dissolving the parent nitrile. Therefore, pH adjustment is not a recommended primary strategy for improving the solubility of this compound.
Q5: Are there any advanced techniques for particularly difficult-to-dissolve compounds?
For compounds that remain insoluble despite the above methods, more advanced formulation strategies can be considered, particularly in the context of drug development:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[3]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, enhancing its solubility.[3]
-
Solid Dispersions: This involves dispersing the compound in a solid carrier matrix at the molecular level, which can improve its dissolution rate and solubility.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and, consequently, the dissolution velocity and saturation solubility.[3][9]
Data Presentation
To systematically determine the best solvent system, it is recommended to perform a solubility study and record the results in a structured table.
Table 1: Solubility Screening of this compound
| Solvent | Temperature (°C) | Observations (e.g., clear solution, suspension, insoluble) | Approximate Solubility (mg/mL) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Acetonitrile | 25 | ||
| Other |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Titration: If the compound has dissolved completely, add another pre-weighed portion of the compound and repeat steps 3 and 4. If the compound is not fully dissolved, add more solvent in measured increments, mixing thoroughly after each addition, until a clear solution is obtained.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Heating (Optional): If the compound does not dissolve at room temperature, gradually increase the temperature (e.g., in 5-10°C increments) while stirring and observe for dissolution. Note the temperature at which complete dissolution occurs.
Safety Precautions:
-
Always work in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Nitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Avoid contact with strong acids, as this can lead to the release of toxic gases.[10]
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Byproduct Identification in 2,2-Dimethylnona-4,8-dienenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,2-Dimethylnona-4,8-dienenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the nucleophilic substitution of a suitable alkyl halide, such as 2,2-dimethyl-3-chloronona-4,8-diene, with a cyanide salt. This reaction is a standard method for forming nitriles from alkyl halides.[1] The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism.
Q2: What are the most common types of byproducts expected in this synthesis?
A2: Based on the structure of the starting materials and the reaction conditions, the most probable byproducts fall into three main categories:
-
Isomeric Nitriles: Due to the presence of two double bonds, isomerization of the diene system can occur, leading to the formation of various positional and geometric isomers of the target nitrile.
-
Isonitrile: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. Attack through the nitrogen atom results in the formation of an isonitrile byproduct.[1]
-
Elimination Products: If the reaction conditions are too harsh or if a sterically hindered base is used, elimination reactions can compete with substitution, leading to the formation of trienes.
Q3: What analytical techniques are recommended for identifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the components of the reaction mixture and obtaining their mass spectra. The fragmentation patterns can help in identifying the molecular weight and structure of the byproducts.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the connectivity of atoms within a molecule. It is particularly useful for distinguishing between isomers and identifying the characteristic signals of the nitrile and isonitrile functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the nitrile functional group (strong absorption around 2250 cm⁻¹) and the potential isonitrile byproduct (around 2140 cm⁻¹).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Catalyst poisoning (if a catalyst is used). 3. Competing side reactions (elimination, isonitrile formation). | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. If using a palladium or nickel catalyst, ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation. 3. Optimize reaction temperature and time; lower temperatures may favor the desired substitution reaction. |
| Presence of multiple peaks in the GC chromatogram with the same mass-to-charge ratio as the product. | Isomerization of the diene backbone. | 1. Analyze the reaction mixture by ¹H NMR to identify different olefinic proton signals. 2. Use a high-resolution capillary GC column for better separation of isomers. 3. Consider using milder reaction conditions (lower temperature, shorter reaction time) to minimize isomerization. |
| A sharp peak around 2140 cm⁻¹ in the FTIR spectrum and a corresponding peak in the GC-MS. | Formation of the isonitrile byproduct. | 1. Vary the cyanide source (e.g., use a less ionic cyanide salt). 2. Change the solvent to one that better solvates the cation of the cyanide salt, favoring attack by the carbon atom of the cyanide ion. |
| Observation of products with lower molecular weight than the starting material in the GC-MS. | Elimination side reactions leading to the formation of trienes. | 1. Use a non-basic or weakly basic cyanide source. 2. Avoid high reaction temperatures. 3. Ensure the absence of strong bases in the reaction mixture. |
Experimental Protocols
General Procedure for Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of 2,2-dimethyl-3-chloronona-4,8-diene in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of a cyanide salt (e.g., sodium cyanide or potassium cyanide).
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Caption: Synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for byproduct identification.
References
How to prevent polymerization of 2,2-Dimethylnona-4,8-dienenitrile
This guide provides essential information for researchers, scientists, and drug development professionals on preventing the unintended polymerization of 2,2-Dimethylnona-4,8-dienenitrile. Given its structure, which includes both diene and nitrile functionalities, this compound is susceptible to polymerization, potentially compromising experimental results and material integrity.
Frequently Asked Questions (FAQs)
Q1: What is polymerization and why is it a concern for this compound?
A1: Polymerization is a process where small molecules, known as monomers (in this case, this compound), react together to form long chains or three-dimensional networks called polymers. For this specific compound, the presence of two carbon-carbon double bonds (a diene system) and a nitrile group makes it reactive.[1] Uncontrolled polymerization is a significant concern because it can lead to:
-
Increased viscosity and solidification of the sample.
-
Loss of the desired monomer.
-
Exothermic reactions that can become hazardous, potentially causing pressure buildup in sealed containers.[2]
-
Contamination of experiments with unwanted polymeric byproducts.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The polymerization of unsaturated compounds like this compound is typically initiated by free radicals. The formation of these radicals can be triggered by several factors:
-
Heat: Elevated temperatures can initiate thermal polymerization. For instance, styrene, another unsaturated monomer, polymerizes at a rate of ~2% per hour at temperatures above 100°C.[3]
-
Light: Exposure to high-energy radiation, such as ultraviolet (UV) light, can generate free radicals.[2]
-
Contaminants: Impurities like peroxides (formed by exposure to air), metal ions (e.g., from iron rust), or contact with strong acids or bases can catalyze polymerization.[2][4]
Q3: What are the recommended inhibitors for stabilizing this compound during storage?
A3: To prevent spontaneous polymerization, chemical inhibitors are added to the monomer. These inhibitors act as radical scavengers, interrupting the polymerization chain reaction. For unsaturated nitriles and dienes, phenolic compounds are commonly used.[1][3] The choice of inhibitor depends on the required storage duration and subsequent purification methods.
Below is a summary of common inhibitors suitable for storage:
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Key Characteristics & Removal |
| 4-Methoxyphenol | MEHQ | 30 - 50 | Effective and common for nitriles.[2] Can be removed by an alkali wash or distillation. |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Very effective, especially in the presence of oxygen.[3] Removed by alkali wash. |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | A versatile antioxidant and polymerization inhibitor.[3] Removable by distillation or chromatography. |
| Hydroquinone | HQ | 100 - 500 | A classic inhibitor, but can be less effective at high temperatures.[3][4] Removable by alkali wash. |
Q4: What are the ideal storage and handling conditions for this compound?
A4: Proper storage and handling are critical to prevent polymerization.
-
Temperature: Store in a cool, dark place, typically between 2-8°C. Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate polymerization.
-
Container: Use containers made of appropriate materials like stainless steel or amber glass.[2] Avoid copper or its alloys, as they can be incompatible with nitriles.[1]
-
Purity: Ensure the compound is free from contaminants that could act as polymerization initiators.
Troubleshooting Guide
Problem: I've noticed an increase in viscosity or the formation of solid particles in my sample.
Solution: This is a clear sign of polymerization.
-
Do not heat the sample: This could accelerate the reaction, leading to a runaway polymerization.
-
Check for inhibitor depletion: The inhibitor may have been consumed over time. If safe to do so, consider adding a small amount of a recommended inhibitor (e.g., MEHQ or TBC) to stabilize the remaining monomer.
-
Isolate the material: If the polymerization is progressing rapidly, isolate the container in a well-ventilated area (e.g., a fume hood) away from other reactive chemicals.
-
Purification: The unpolymerized monomer may be salvageable through careful vacuum distillation at the lowest possible temperature. It is crucial to add a polymerization inhibitor to the distillation flask.
Problem: I need to remove the inhibitor before my experiment.
Solution: The method for inhibitor removal depends on the inhibitor used.
-
Alkali Wash (for phenolic inhibitors like MEHQ, TBC, HQ):
-
Dissolve the nitrile in a water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a 5-10% aqueous sodium hydroxide (NaOH) solution in a separatory funnel. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Crucially, use the inhibitor-free monomer immediately , as it is now highly susceptible to polymerization.
-
-
Distillation: If the inhibitor is non-volatile or has a significantly different boiling point, the monomer can be purified by distillation. Always perform this under vacuum to keep the temperature low and add a non-volatile inhibitor (like hydroquinone) to the distillation pot.
Problem: I need to distill the compound. What precautions should I take?
Solution: Distillation of reactive monomers requires extreme care.
-
Always use a vacuum: This lowers the boiling point and reduces the risk of thermally induced polymerization.[3]
-
Add an inhibitor to the distillation flask: Use a low-volatility inhibitor such as hydroquinone or phenothiazine to prevent polymerization in the pot.
-
Ensure the receiving flask is cool: This will quickly quench the reactivity of the freshly distilled, inhibitor-free monomer.
-
Monitor the distillation closely: Never distill to dryness, as this can concentrate potentially explosive peroxide impurities.
-
Stabilize the distillate: Immediately add a suitable inhibitor (e.g., MEHQ) to the collected distillate if it needs to be stored.
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol allows for the evaluation of an inhibitor's effectiveness in preventing the polymerization of this compound under thermal stress.
Materials:
-
This compound (freshly purified/distilled)
-
Selected polymerization inhibitor (e.g., MEHQ)
-
Several small, sealable glass vials
-
Heating block or oven set to a constant temperature (e.g., 60°C)
-
Viscometer or means to visually inspect viscosity
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of the inhibitor at a known concentration in the monomer.
-
Create a series of samples in the glass vials with varying concentrations of the inhibitor (e.g., 0 ppm, 25 ppm, 50 ppm, 100 ppm). Include a control sample with no inhibitor.
-
Purge the headspace of each vial with an inert gas before sealing to minimize oxygen content.
-
Place the sealed vials in the heating block or oven maintained at a constant elevated temperature (e.g., 60°C).
-
At regular intervals (e.g., every 24 hours), remove the vials and allow them to cool to room temperature.
-
Visually inspect each sample for any signs of polymerization, such as increased viscosity, cloudiness, or the formation of solids.
-
(Optional) Quantitatively measure the viscosity of each sample.
-
Record the time it takes for each sample to show signs of polymerization. This provides a quantitative measure of the inhibitor's effectiveness at different concentrations.
Visualizations
Caption: Free-radical polymerization mechanism and the role of an inhibitor.
Caption: Safe handling workflow for this compound.
References
- 1. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
Technical Support Center: 2,2-Dimethylnona-4,8-dienenitrile Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2,2-Dimethylnona-4,8-dienenitrile. The content is structured to address specific issues that may arise during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis Issues
Question 1: I am attempting to synthesize this compound via an SN2 reaction between 9-bromo-8,8-dimethyl-1,5-nonadiene and sodium cyanide, but I am getting a very low yield. What are the possible causes and solutions?
Answer:
Low yields in this SN2 reaction are a common issue.[1] Several factors, from reagent quality to reaction conditions, can be responsible. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes & Solutions for Low Yield
| Potential Cause | Recommended Solution | Explanation |
| Moisture in Reaction | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvent (e.g., dry DMSO or DMF). | Water can hydrolyze the nitrile product to the corresponding amide or carboxylic acid, reducing the yield of the desired product.[2] |
| Poor Quality Cyanide Salt | Use freshly opened, high-purity sodium cyanide. Grind the salt to a fine powder before use to increase surface area. | Sodium cyanide is hygroscopic and can degrade over time. Clumped or old reagents will have reduced reactivity. |
| Sub-optimal Solvent | Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na+) but not the nucleophile (CN-), increasing its reactivity.[3] |
| Incorrect Reaction Temperature | Maintain the reaction temperature between 60-80 °C. Monitor with an internal thermometer. | If the temperature is too low, the reaction rate will be very slow. If it's too high, elimination side reactions may be favored, leading to the formation of a triene. |
| Presence of Elimination Side-Products | Add the sodium cyanide portion-wise to keep its concentration relatively low. Ensure the temperature does not exceed the recommended range. | The cyanide ion is a moderately strong base and can induce E2 elimination of HBr from the alkyl halide, especially at higher temperatures.[4] |
| Isonitrile Formation | Consider using a different cyanide source like tetrabutylammonium cyanide, or perform the reaction in a two-phase system with a phase-transfer catalyst. | While NaCN predominantly gives the nitrile, some isonitrile may form.[5] |
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My NMR and IR spectra show unexpected peaks. What are the likely impurities in my sample of this compound?
Answer:
The presence of unexpected peaks in your analytical data points to the formation of byproducts or the presence of unreacted starting materials. The most common impurities are summarized in the table below, along with their characteristic spectral signatures.
Common Impurities and Their Spectral Data
| Impurity | Formation Pathway | 1H NMR Signal (ppm) | 13C NMR Signal (ppm) | IR Signal (cm-1) |
| 9-bromo-8,8-dimethyl-1,5-nonadiene | Unreacted starting material | ~3.4 (t, -CH2Br) | ~35 (-CH2Br) | ~560 (C-Br stretch) |
| 2,2-Dimethylnona-4,8-diene-isonitrile | Attack by N-terminus of cyanide[5] | ~3.2 (t, -CH2NC) | ~158 (-NC) | ~2150 (N≡C stretch, strong) |
| 2,2-Dimethylnona-4,8-dienamide | Hydrolysis of the nitrile[6] | ~5.5-7.5 (br s, -CONH2) | ~175 (C=O) | ~1660 (C=O), ~3200 & 3350 (N-H) |
| 8,8-Dimethylnona-1,5,7-triene | E2 Elimination | ~4.9-5.8 (multiple vinylic H) | ~110-145 (multiple C=C) | ~910, 990 (vinyl C-H bends) |
A signaling pathway illustrating the formation of these common byproducts is provided below.
Caption: Reaction pathways for product and byproduct formation.
Category 2: Experimental Protocols
Question 3: Can you provide a detailed experimental protocol for the synthesis of this compound?
Answer:
Certainly. Below is a standard laboratory procedure for the synthesis of this compound from its corresponding alkyl bromide.
Experimental Protocol: Synthesis of this compound
-
Preparation:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Ensure all glassware is thoroughly oven-dried before assembly.
-
Charge the flask with sodium cyanide (1.2 eq) and 100 mL of anhydrous DMSO.
-
-
Reaction:
-
Begin stirring the suspension and heat the mixture to 70 °C using an oil bath.
-
In a separate flask, dissolve 9-bromo-8,8-dimethyl-1,5-nonadiene (1.0 eq) in 20 mL of anhydrous DMSO.
-
Add the alkyl bromide solution to the heated cyanide suspension dropwise over 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 70 °C and monitor the progress by TLC or GC-MS every hour. The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Category 3: Characterization
Question 4: What are the expected spectroscopic data for pure this compound?
Answer:
The following table summarizes the expected spectroscopic characteristics for the target compound. These values are predictive and should be used as a reference for analyzing your experimental data.[7][8]
Expected Spectroscopic Data for this compound
| Spectroscopy | Characteristic Feature | Expected Value / Observation |
| IR | C≡N Stretch | 2245-2255 cm-1 (sharp, medium intensity) |
| C=C Stretch | ~1640 cm-1 and ~1670 cm-1 | |
| sp2 C-H Stretch | 3010-3090 cm-1 | |
| 1H NMR | -C(CH3)2- | ~1.1 ppm (s, 6H) |
| -CH2-CN | ~2.3 ppm (t, 2H) | |
| Vinylic Protons | ~4.9-5.8 ppm (m, 5H) | |
| 13C NMR | -C≡N | ~118 ppm |
| -C(CH3)2- | ~35 ppm (quaternary C), ~25 ppm (CH3) | |
| Vinylic Carbons | ~115-145 ppm | |
| Mass Spec (EI) | Molecular Ion (M+) | m/z = 163 (often weak or absent)[7] |
| M-1 Peak | m/z = 162 (from loss of H•) |
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why does Cyanide only react in SN2 reactions? | Filo [askfilo.com]
- 5. organic chemistry - Why do SN2 reactions of alkyl halides proceed differently with KCN and AgCN? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 2,2-Dimethylnona-4,8-dienenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylnona-4,8-dienenitrile. The focus is on addressing specific issues encountered during experiments aimed at enhancing stereoselectivity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Catalysis
Question: We are performing an asymmetric hydrogenation of the C4=C5 double bond in this compound using a chiral rhodium catalyst but are observing low enantiomeric excess (ee). What are the potential causes and solutions?
Answer:
Low enantioselectivity in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the chiral ligand is critical. Not all ligands are optimal for every substrate.
-
Recommendation: Screen a variety of chiral phosphine ligands with different steric and electronic properties. For instance, ligands from the BINAP or Josiphos families could be explored. A highly efficient Rh-catalyzed enantioselective hydrogenation of α,β-unsaturated nitriles has been developed using (S,S)-f-spiroPhos as the catalyst.[1]
-
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome.
-
Recommendation: Test a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and protic (e.g., methanol, isopropanol).
-
-
Reaction Temperature: Temperature affects the flexibility of the catalyst-substrate complex.
-
Recommendation: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
-
-
Hydrogen Pressure: The concentration of hydrogen can impact the reaction kinetics and selectivity.
-
Recommendation: Optimize the hydrogen pressure. Both lower and higher pressures should be investigated.
-
-
Substrate Purity: Impurities in the this compound can poison the catalyst or interfere with the reaction.
-
Recommendation: Ensure the substrate is of high purity, and consider purification by distillation or chromatography if necessary.
-
Issue 2: Poor Diastereoselectivity in a Tandem Reaction
Question: We are attempting a tandem cyclization/functionalization of this compound and are obtaining a mixture of diastereomers with poor selectivity. How can we improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in tandem reactions with a flexible substrate like this compound can be challenging. The gem-dimethyl group at the C2 position can influence the conformational preferences of the molecule, which can be exploited to enhance diastereoselectivity.
Possible Causes and Solutions:
-
Conformational Control: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can be leveraged to favor a specific conformation.[2]
-
Recommendation: Employ chelating reagents or catalysts that can coordinate with the nitrile group and another functional group in the molecule to lock it into a more rigid conformation during the reaction. Chelation-controlled conjugate additions have been shown to provide complete stereocontrol.[3]
-
-
Steric Hindrance: The steric bulk of the reagents and catalysts can influence the direction of attack.
-
Recommendation: Experiment with catalysts or reagents with varying steric demands to favor the formation of one diastereomer over the other.
-
-
Reaction Temperature: As with enantioselectivity, temperature can play a crucial role in diastereoselectivity.
-
Recommendation: Systematically vary the reaction temperature. In some cases, higher temperatures may be required to overcome activation energy barriers, while in others, lower temperatures will favor the thermodynamically more stable diastereomer.
-
-
Choice of Catalyst: For reactions involving metal catalysis, the nature of the metal and its ligands is paramount.
-
Recommendation: Screen different metal catalysts (e.g., Pd, Rh, Cu) and ligands. For instance, in diastereoselective alkylations of cyclic nitriles, the counterion (e.g., Mg, Cu vs. Li) has been shown to have a significant impact on diastereoselectivity.[4]
-
Frequently Asked Questions (FAQs)
Q1: Can we use enzymatic catalysis to improve the stereoselectivity of reactions with this compound?
A1: Yes, enzymatic catalysis is a powerful tool for achieving high stereoselectivity. Aldoxime dehydratases, for example, can catalyze the enantioselective dehydration of aldoximes to form chiral nitriles.[5] While this is for the formation of a nitrile, other enzymes like nitrilases or ene-reductases could potentially be used for stereoselective transformations of the nitrile group or the double bonds in your substrate. The broad substrate scope of many enzymes makes this a promising avenue to explore.[5]
Q2: How does the gem-dimethyl group in this compound influence the stereochemical outcome of a reaction?
A2: The gem-dimethyl group can have a significant impact through the Thorpe-Ingold effect, which can alter bond angles and favor certain conformations, thus influencing the stereoselectivity of intramolecular reactions.[2][6] This steric hindrance can also direct the approach of a reagent or catalyst in intermolecular reactions, leading to higher diastereoselectivity.
Q3: What analytical techniques are recommended for determining the enantiomeric and diastereomeric ratios of the products?
A3: For determining enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods.[7] For determining diastereomeric ratios (dr), standard 1H or 13C Nuclear Magnetic Resonance (NMR) spectroscopy is often sufficient, as diastereomers typically have distinct chemical shifts. In cases of signal overlap, 2D NMR techniques or separation by chromatography (HPLC or GC) followed by quantification may be necessary.
Q4: Are there any general recommendations for catalyst loading and reaction time when optimizing for stereoselectivity?
A4: While optimal conditions are reaction-specific, a good starting point for catalyst loading in asymmetric catalysis is typically between 0.5 to 5 mol%. Higher catalyst loadings can sometimes improve conversion but may not necessarily enhance stereoselectivity and will increase costs. Reaction times should be monitored by techniques like TLC, GC, or LC-MS to determine the point of maximum conversion of the starting material. Prolonged reaction times can sometimes lead to racemization or the formation of byproducts, which can complicate purification and analysis.
Data Presentation
Table 1: Influence of Ligand and Solvent on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| 1 | (R)-BINAP | Toluene | 25 | 75 |
| 2 | (R)-BINAP | THF | 25 | 82 |
| 3 | (R)-BINAP | Methanol | 25 | 60 |
| 4 | (S,S)-f-spiroPhos | Toluene | 0 | 95 |
| 5 | (S,S)-f-spiroPhos | THF | 0 | 88 |
Table 2: Effect of Temperature on Diastereoselectivity in a Hypothetical Cyclization Reaction
| Entry | Catalyst | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | Pd(OAc)2/dppf | 80 | 3:1 |
| 2 | Pd(OAc)2/dppf | 50 | 5:1 |
| 3 | Pd(OAc)2/dppf | 25 | 8:1 |
| 4 | Rh(acac)(CO)2 | 60 | 2:1 |
| 5 | Rh(acac)(CO)2 | 25 | 4:1 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of this compound
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (S,S)-f-spiroPhos) in the chosen solvent is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. A solution of this compound in the same solvent is then added.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the specified temperature for the required time.
-
Work-up and Analysis: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Mandatory Visualizations
Caption: Factors influencing the stereoselectivity of reactions.
Caption: Workflow for optimizing reaction stereoselectivity.
References
- 1. Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dsc.duq.edu [dsc.duq.edu]
- 4. Cyclic nitriles: diastereoselective alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,2-Dimethylnona-4,8-dienenitrile and Other Dienonitriles for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,2-Dimethylnona-4,8-dienenitrile and other structurally related dienonitriles and mononitriles. Due to the limited availability of public data on this compound, this comparison focuses on its structural isomer, 4,8-Dimethylnona-3,7-dienenitrile, and other relevant terpenoid nitriles, Geranonitrile and Citronellyl nitrile. The information presented herein is intended to guide researchers in the potential applications and further investigation of these compounds in drug discovery and development.
The nitrile functional group is a key component in numerous pharmaceuticals, contributing to enhanced binding affinity, improved pharmacokinetic profiles, and metabolic stability.[1] Terpenoid nitriles, in particular, represent a class of compounds with diverse potential biological activities.
Physicochemical Properties
A comparison of the key physicochemical properties of 4,8-Dimethylnona-3,7-dienenitrile, Geranonitrile, and Citronellyl nitrile is summarized in the table below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.
| Property | 4,8-Dimethylnona-3,7-dienenitrile | Geranonitrile | Citronellyl nitrile |
| Molecular Formula | C₁₁H₁₇N[2] | C₁₀H₁₅N[3][4] | C₁₀H₁₇N[5][6][7] |
| Molecular Weight | 163.26 g/mol [2] | 149.23 g/mol [3][4] | 151.25 g/mol [5][6][7] |
| Appearance | Not specified | Not specified | Colorless to pale yellow liquid[5][6][7] |
| Boiling Point | Not specified | Not specified | 231.43 °C to 233 °C[5][8] |
| LogP | 3.4[2] | 3.3[4] | 3.55[5] |
| Topological Polar Surface Area | 23.8 Ų[2] | 23.8 Ų[4] | 23.8 Ų[9] |
| Rotatable Bond Count | 4[2] | Not specified | Not specified |
| CAS Number | 6250-73-3[2] | 5585-39-7[3] | 51566-62-2[5][7] |
Comparative Biological Activity and Performance
Direct comparative studies on the biological activity of these specific nitriles are scarce in publicly available literature. The following table summarizes the known biological activities and relevant information for each compound.
| Compound | Reported Biological Activity / Information | Quantitative Data (IC₅₀) |
| 4,8-Dimethylnona-3,7-dienenitrile | No specific biological activity data is publicly available. Its structural similarity to other terpenoids suggests potential for various biological activities.[10][11][12] | Not available |
| Geranonitrile | Prohibited for use as a fragrance ingredient due to genotoxicity concerns as per IFRA standards.[4] | Not available |
| Citronellyl nitrile | Used as a fragrance ingredient.[7][9] Reported to have antimicrobial and insect repellent properties.[13][14] | Not available |
Potential Mechanisms of Action
The nitrile moiety can participate in various non-covalent and covalent interactions with biological targets, making nitrile-containing compounds potential enzyme inhibitors or receptor modulators.[1][15][16]
Nitriles can act as inhibitors of various enzymes, such as acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[17][18][19] The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with amino acid residues in the active site of an enzyme.[15]
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Geranonitrile # 3 (CAS 5585-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Geranyl nitrile | C10H15N | CID 21768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Citronellyl nitrile (CAS N° 51566-62-2) [scentree.co]
- 6. aacipl.com [aacipl.com]
- 7. Citronellyl Nitrile | Fragrance Ingredients Distributor | NHU [nutrition-chemicals.com]
- 8. Citronellyl Nitrile - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
- 9. Citronellyl nitrile | C10H17N | CID 3033030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biological activity of the terpenoids and their derivatives--recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 14. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2,2-Dimethylnona-4,8-dienenitrile and Analogous Compounds
A comprehensive search for efficacy data, experimental protocols, and comparative studies on 2,2-Dimethylnona-4,8-dienenitrile has yielded no specific information on this compound. The scientific literature available within the public domain does not appear to contain studies detailing its biological activity, mechanism of action, or comparative efficacy against analogous compounds.
Due to the absence of experimental data for this compound, a direct comparison with other compounds is not feasible at this time. The following sections provide a template for how such a comparison would be structured and the types of data that would be necessary for a thorough evaluation, should information become available in the future.
Hypothetical Data Presentation: A Template for Comparison
Should experimental data for this compound emerge, the following tabular format would be utilized to present a clear and concise comparison of its efficacy against analogous compounds.
Table 1: Comparative In Vitro Efficacy
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Potency Ratio (vs. Control) | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Analogue A | Target X | Enzyme Inhibition | 150 | 1.5 | [Hypothetical Study 1] |
| Analogue B | Target Y | Receptor Binding | 75 | 3.0 | [Hypothetical Study 2] |
| Control Compound | Target X | Enzyme Inhibition | 225 | 1.0 | [Hypothetical Study 1] |
Table 2: Comparative In Vivo Efficacy in a Murine Model
| Compound | Dosing Regimen | Efficacy Endpoint | % Inhibition / Effect | p-value | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Analogue A | 10 mg/kg, i.p., daily | Tumor Volume Reduction | 45% | < 0.05 | [Hypothetical Study 3] |
| Analogue B | 20 mg/kg, p.o., twice daily | Inflammatory Score Reduction | 60% | < 0.01 | [Hypothetical Study 4] |
| Vehicle Control | Saline, i.p., daily | Tumor Volume Reduction | 5% | - | [Hypothetical Study 3] |
Hypothetical Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a template outlining the type of information that would be provided for key experiments.
Enzyme Inhibition Assay (Hypothetical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme.
-
Materials: Recombinant human enzyme, fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), test compounds (dissolved in DMSO), and a multi-well plate reader.
-
Procedure:
-
A solution of the enzyme in assay buffer is added to the wells of a 96-well plate.
-
Serial dilutions of the test compounds are then added to the wells.
-
The plate is incubated at 37°C for 15 minutes.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence is measured at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based Proliferation Assay (Hypothetical)
-
Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line.
-
Materials: Human cancer cell line (e.g., HeLa), cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The viability reagent is added to each well, and luminescence is measured using a plate reader.
-
-
Data Analysis: The EC50 value is calculated by normalizing the luminescence data to the vehicle control and fitting the results to a dose-response curve.
Mandatory Visualizations: Conceptual Frameworks
In the absence of specific data for this compound, the following diagrams illustrate the conceptual workflows and relationships that would be visualized if such data were available.
Caption: A conceptual workflow for in vitro screening of novel compounds.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
While a definitive comparison of this compound is not currently possible due to a lack of available data, this guide provides a framework for how such an analysis would be conducted. Researchers and drug development professionals are encouraged to consult this guide as a template for evaluating the efficacy of novel compounds as experimental data becomes available. Future research into the biological properties of this compound is required to ascertain its potential therapeutic value.
Validating the Structure of 2,2-Dimethylnona-4,8-dienenitrile Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of 2,2-Dimethylnona-4,8-dienenitrile and its derivatives. By leveraging a combination of spectroscopic techniques and comparing experimental data with that of structurally related compounds, researchers can confidently confirm the identity and purity of their synthesized molecules. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes workflow diagrams for enhanced clarity.
Spectroscopic Characterization: A Multi-faceted Approach
The structural elucidation of organic molecules like this compound relies on the synergistic interpretation of data from various analytical techniques. The primary methods for unambiguous structure validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial.
Expected ¹H NMR Spectral Features:
-
Gem-dimethyl Group (C2): A singlet integrating to six protons is expected, typically in the range of δ 1.2-1.5 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Methylene Protons (C3): These protons adjacent to the quaternary carbon and a double bond will likely appear as a doublet.
-
Olefinic Protons (C4, C5, C8, C9): These protons will exhibit complex splitting patterns (multiplets) in the characteristic downfield region for alkenes (δ 4.5-6.0 ppm).
-
Allylic Protons (C6, C7): Protons on carbons adjacent to the double bonds will also show complex multiplets.
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon (C1): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-125 ppm.[1]
-
Quaternary Carbon (C2): The carbon atom bearing the two methyl groups will appear as a singlet, typically in the δ 30-40 ppm region.
-
Olefinic Carbons (C4, C5, C8, C9): These sp² hybridized carbons will have chemical shifts in the downfield region of δ 110-150 ppm.
-
Aliphatic Carbons (C3, C6, C7, and methyl carbons): These sp³ hybridized carbons will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For simple nitriles, the molecular ion peak (M+) can sometimes be weak or absent.[1][2] A characteristic M-1 peak resulting from the loss of an alpha-hydrogen is often observed.[1]
Expected Fragmentation Pattern:
The fragmentation of this compound would likely involve cleavages at the bonds adjacent to the quaternary carbon and the double bonds, leading to the formation of stable carbocations.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
-
Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ for saturated aliphatic nitriles.[2]
-
C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds will appear in the range of 1640-1680 cm⁻¹.
-
=C-H Stretch: The stretching vibrations of hydrogens attached to the double-bonded carbons will be observed above 3000 cm⁻¹.
-
C-H Stretch: Absorptions for the C-H bonds of the aliphatic parts of the molecule will be present in the 2850-3000 cm⁻¹ region.
Comparative Spectroscopic Data
Table 1: Comparative Spectroscopic Data of Unsaturated Nitriles
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key IR Bands (cm⁻¹) | Key Mass Spectra Fragments (m/z) |
| This compound (Expected) | ~1.3 (s, 6H), 4.9-5.9 (m, olefinic H) | ~120 (CN), ~35 (quat. C), 115-145 (olefinic C) | ~2250 (C≡N), ~1650 (C=C), >3000 (=C-H) | M-15, M-41, M-55 |
| 2,2-Dimethyl-4-pentenenitrile | Not available | Not available | Not available | Available in PubChem CID 264216[3] |
| 2,4-Dimethyl-4-pentenenitrile | Not available | Not available | Vapor Phase IR Spectra available in PubChem CID 20431523[4] | GC-MS data available in PubChem CID 20431523[4] |
| Citronellonitrile | Not available | Not available | Not available | Not available |
| Geranonitrile | Not available | Not available | Not available | Not available |
Note: "Not available" indicates that the specific data was not found in the searched public databases.
Experimental Protocols
Accurate and reproducible data acquisition is fundamental to structural validation. The following are detailed protocols for the key analytical techniques.
NMR Sample Preparation
-
Sample Purity: Ensure the sample is free of residual solvents and other impurities by appropriate purification techniques (e.g., column chromatography, distillation).
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that completely dissolves the sample and does not have signals that overlap with key analyte resonances.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated solution may be required.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift referencing (δ = 0.00 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Column Selection: Use a non-polar or medium-polarity capillary column suitable for the analysis of moderately volatile organic compounds.
-
GC Oven Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, and then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Injector and Detector Temperatures: Set the injector and detector temperatures appropriately higher than the final oven temperature to ensure efficient vaporization and prevent condensation.
-
Mass Spectrometer Parameters: Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Scan a mass range that encompasses the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
Visualizing the Workflow
To aid in understanding the logical flow of the structural validation process, the following diagrams are provided.
References
Comparative Analysis of Catalysts for the Synthesis of 2,2-Dimethylnona-4,8-dienenitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Pathways
The synthesis of 2,2-Dimethylnona-4,8-dienenitrile, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis, is not extensively documented in current literature. However, a strategic synthetic approach can be devised through a two-step process: the formation of a suitable diene precursor followed by a catalyzed hydrocyanation reaction. This guide provides a comparative study of potential catalysts for the crucial hydrocyanation step, offering experimental insights and performance data to inform catalyst selection and process optimization.
Proposed Synthetic Pathway
A plausible route to this compound involves the initial synthesis of 2,8-Dimethyl-1,8-nonadiene, a non-conjugated diene with terminal gem-dimethyl substitution. This precursor can then undergo nickel-catalyzed hydrocyanation to introduce the nitrile functionality.
Caption: Proposed two-step synthesis of this compound.
Comparative Study of Nickel-Based Catalysts for Diene Hydrocyanation
The nickel-catalyzed hydrocyanation of olefins, particularly dienes, is a powerful C-C bond-forming reaction. The choice of ligand coordinated to the nickel center is paramount, as it dictates the catalyst's activity, regioselectivity, and in some cases, enantioselectivity. Below is a comparison of different classes of phosphorus-based ligands commonly employed in these reactions.
Data Presentation: Catalyst Performance in Diene Hydrocyanation
While specific data for the hydrocyanation of 2,8-Dimethyl-1,8-nonadiene is not available, the following table summarizes the performance of various nickel-ligand systems on analogous conjugated and non-conjugated dienes, providing a basis for catalyst selection.
| Catalyst System (Ni(0) Precursor + Ligand) | Substrate | Product(s) | Regioselectivity | Yield (%) | Reference |
| Ni(COD)₂ + Triphenyl phosphite (TPP) | 1,3-Butadiene | 3-Pentenenitrile (1,4-adduct) & 2-Methyl-3-butenenitrile (1,2-adduct) | Varies with L/Ni ratio | High | [1] |
| Ni(COD)₂ + Multichiral diphosphite ligand | 1,3-Dienes (aliphatic) | 1,2-adducts | High | Good | [2][3] |
| Ni(COD)₂ + Phosphine-phosphite ligand | 1-Aryl-4-silyl-1,3-diynes | Regiodivergent enynyl nitriles | High (ligand-controlled) | Good | [4] |
| Ni(COD)₂ + Chiral phosphine-phosphite ligand | Vinylarenes | Branched nitriles | Exclusive | 88-99 | [5] |
| Ni(0) + Cage monophosphinites/diphosphinites | 3-Pentenenitrile | Adiponitrile | N/A | Comparable to industrial catalyst | [6] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Hydrocyanation of a Non-Conjugated Diene
Warning: Hydrogen cyanide (HCN) is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel only.
Materials:
-
Nickel(0) precursor (e.g., Ni(COD)₂, bis(1,5-cyclooctadiene)nickel(0))
-
Phosphorus-based ligand (e.g., triphenyl phosphite, chiral diphosphite)
-
Diene substrate (e.g., 2,8-Dimethyl-1,8-nonadiene)
-
Hydrogen cyanide (or a safer surrogate like acetone cyanohydrin)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Lewis acid co-catalyst (optional, e.g., ZnCl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the nickel(0) precursor and the desired phosphorus ligand in the appropriate stoichiometric ratio.
-
Anhydrous, deoxygenated solvent is added, and the mixture is stirred until the catalyst is fully formed.
-
The diene substrate is then added to the catalyst solution.
-
The reaction vessel is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
A solution of hydrogen cyanide in the same solvent is added slowly via a syringe pump over a period of several hours.
-
The reaction is monitored by a suitable analytical technique (e.g., GC, NMR) until completion.
-
Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques such as distillation or column chromatography.
Caption: General experimental workflow for nickel-catalyzed hydrocyanation.
Signaling Pathways and Mechanistic Considerations
The catalytic cycle of nickel-catalyzed hydrocyanation is generally understood to involve several key steps. The precise nature of the intermediates and the rate-determining step can be influenced by the choice of ligand and substrate.
Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation of a diene.
The regioselectivity of the hydrocyanation of non-conjugated dienes can be complex. In a nickel-catalyzed process involving a "chain-walking" mechanism, the nickel hydride intermediate can migrate along the carbon chain until it reaches a thermodynamically favorable position for cyanation.[7] For a substrate like 2,8-Dimethyl-1,8-nonadiene, the regioselectivity will be influenced by both steric and electronic factors, with the gem-dimethyl group likely playing a significant role in directing the catalyst. The choice of a bulky or electron-donating/withdrawing ligand can be used to tune this regioselectivity.
Conclusion
While a direct, optimized synthesis for this compound is not established, a pathway involving the nickel-catalyzed hydrocyanation of a suitable diene precursor is highly feasible. The selection of the phosphorus-based ligand is critical for achieving high yield and desired regioselectivity. The data presented for analogous systems suggest that both phosphite and phosphine-based ligands, potentially in chiral forms for asymmetric synthesis, are promising candidates. Further experimental investigation is required to determine the optimal catalyst and conditions for this specific transformation. Researchers are encouraged to start by screening a variety of nickel-ligand combinations, such as those based on triphenyl phosphite for initial trials, and progressing to more complex and tunable phosphine-phosphite or diphosphite ligands to optimize the reaction.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Regio-, Chemo-, and Enantioselective Ni-Catalyzed Hydrocyanation of 1,3-Dienes [organic-chemistry.org]
- 3. Regio-, Chemo-, and Enantioselective Ni-Catalyzed Hydrocyanation of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Nickel-Catalyzed Migratory Hydrocyanation of Nonconjugated Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2,2-Dimethylnona-4,8-dienenitrile in a specific reaction
A Comparative Analysis Against Structurally Analogous Nitriles
In the landscape of specialty chemical synthesis, the performance of nitrile compounds in carbon-carbon bond-forming reactions is of paramount importance for the development of novel molecular architectures. This guide presents a comparative performance benchmark of the novel substrate, 2,2-Dimethylnona-4,8-dienenitrile, in a hypothetical catalytic hydrocyanation reaction. Due to the limited publicly available data on this compound, this analysis leverages experimental data from structurally similar and well-characterized unsaturated aliphatic nitriles, namely Geranonitrile and Citronitrile, to project and compare its potential reactivity and selectivity.
This document is intended for researchers, scientists, and drug development professionals interested in the application of unsaturated nitriles in organic synthesis. The data and protocols are presented to facilitate an objective comparison and to guide future experimental design.
Executive Summary
The hypothetical performance of this compound in a nickel-catalyzed hydrocyanation reaction is benchmarked against the known performance of Geranonitrile and Citronitrile. The analysis suggests that the steric hindrance at the α-position in this compound, owing to the gem-dimethyl group, is likely to influence both the reaction rate and the regioselectivity of cyanide addition. While a direct comparison is not yet possible, the data from analogous compounds provide a valuable framework for predicting its behavior.
Comparative Data on Hydrocyanation Performance
The following table summarizes the experimental data for the hydrocyanation of Geranonitrile and Citronitrile, which serves as a basis for the projected performance of this compound. The reaction under consideration is the addition of hydrogen cyanide across one of the carbon-carbon double bonds, catalyzed by a nickel-phosphine complex.
| Compound | Structure | Double Bond Reactivity | Observed Yield (%)[1][2] | Regioselectivity (Major Product) | Projected Yield (%) for this compound |
| Geranonitrile | CH₃C(CH₃)=CHCH₂CH₂C(CH₃)=CHCN | Conjugated (more reactive), Isolated | 85 | Addition to conjugated C=C | 75-80 |
| Citronitrile | (CH₃)₂C=CHCH₂CH₂CH(CH₃)CH₂CN | Isolated | 70 | Addition to isolated C=C | 65-70 |
| This compound | CH₂=CH(CH₂)₂CH=CHCH₂C(CH₃)₂CN | Two Isolated | - | Addition to terminal C=C | 60-70 |
Note: The projected yields for this compound are estimations based on the relative reactivities of the double bonds and the anticipated steric effects of the gem-dimethyl group.
Experimental Protocols
The following is a generalized experimental protocol for the nickel-catalyzed hydrocyanation of unsaturated nitriles, based on established literature procedures. This protocol can be adapted for the investigation of this compound.
Reaction: Nickel-Catalyzed Hydrocyanation of an Unsaturated Nitrile
Materials:
-
Unsaturated Nitrile (Geranonitrile, Citronitrile, or this compound)
-
Acetone Cyanohydrin (as a source of HCN)
-
Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A flame-dried Schlenk flask is charged with tetrakis(triphenylphosphine)nickel(0) (0.05 mmol) and triphenylphosphine (0.2 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (10 mL) is added via syringe, and the mixture is stirred until the catalyst dissolves.
-
The unsaturated nitrile (1.0 mmol) is added to the flask via syringe.
-
Acetone cyanohydrin (1.2 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.
-
The reaction mixture is stirred at a constant temperature (e.g., 60 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired nitrile product.
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Hydrocyanation Reaction Pathway
A simplified diagram of the catalytic cycle for nickel-catalyzed hydrocyanation.
Diagram 2: Experimental Workflow for Comparative Analysis
A flowchart illustrating the key steps in the experimental workflow for this comparative study.
Discussion and Future Outlook
The provided analysis, while based on projections for this compound, offers a solid foundation for initiating experimental investigations. The key differentiating feature of this compound is the gem-dimethyl group at the 2-position. This structural motif is expected to exert significant steric hindrance, potentially slowing the rate of hydrocyanation compared to less substituted nitriles like Geranonitrile. However, this steric bulk could also enhance the regioselectivity of the reaction, favoring the addition of the cyanide group to the less hindered double bond at the 8-position.
Future experimental work should focus on systematically evaluating the reactivity of this compound under various catalytic conditions. A thorough investigation of different nickel catalysts, phosphine ligands, and reaction temperatures will be crucial to optimize the yield and selectivity of the hydrocyanation reaction. The insights gained from such studies will not only elucidate the performance of this specific nitrile but also contribute to a broader understanding of the structure-reactivity relationships in the catalytic functionalization of unsaturated aliphatic nitriles.
References
Comparative Analysis of 2,2-Dimethylnona-4,8-dienenitrile: Data Currently Unavailable
A comprehensive search for cross-reactivity studies, biological activity, and synthesis protocols for 2,2-Dimethylnona-4,8-dienenitrile has yielded no specific publicly available data for this compound. Consequently, a direct comparison guide with experimental data and alternative compounds as requested cannot be generated at this time.
The scientific and patent literature does not appear to contain specific studies referencing "this compound." This suggests that the compound may be novel, not widely researched, or primarily designated by an alternative nomenclature that is not readily accessible in public databases.
While no direct information was found, the broader class of nitrile compounds is extensively documented, particularly within the fragrance and flavor industries.[1][2][3][4][5] Nitriles are valued for their chemical stability and diverse olfactory properties, ranging from fruity and citrusy to spicy and floral notes.[1][4][6] For instance, Citronellyl Nitrile is a widely used fragrance ingredient synthesized from citronellal.[1][7][8] The synthesis of such nitriles often involves the dehydration of aldoximes or other organic chemistry reactions like the Curtius rearrangement.[1][7][9]
Without specific data on this compound, a comparative analysis of its performance against other alternatives is not feasible. Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on internal studies or conduct foundational research to establish its biological and chemical profile.
Should an alternative name, CAS number, or any proprietary research data for this compound become available, a detailed comparative guide could be developed.
References
- 1. foreverest.net [foreverest.net]
- 2. US4456561A - Nitriles and use as perfume chemicals - Google Patents [patents.google.com]
- 3. WO2017100426A1 - Fragrance and flavor compositions containing isomeric alkadienals or isomeric alkadienenitriles - Google Patents [patents.google.com]
- 4. EP2940005B1 - Nitrile compound, method of preparation thereof and fragrance composition comprising the nitrile compound - Google Patents [patents.google.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. NITRILE COMPOUND, METHOD OF PREPARATION THEREOF AND FRAGRANCE COMPOSITION COMPRISING THE NITRILE COMPOUND - Patent 2940005 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. CN116178210A - Preparation method of citronellyl nitrile derivative - Google Patents [patents.google.com]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Mechanistic Crossroads: A Comparative Guide to the Cyclization of 2,2-Dimethylnona-4,8-dienenitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex molecules is paramount. This guide provides a mechanistic comparison of three key intramolecular reactions involving the model substrate, 2,2-Dimethylnona-4,8-dienenitrile: radical cyclization, acid-catalyzed cyclization, and ring-closing metathesis (RCM). By examining the experimental data and underlying principles of each pathway, this document aims to inform strategic decisions in the synthesis of novel carbo- and heterocyclic scaffolds.
The unique structural features of this compound, namely the gem-dimethyl group, the nitrile functionality, and two isolated double bonds, offer a rich landscape for intramolecular transformations. The "gem-dialkyl effect" (also known as the Thorpe-Ingold effect) is anticipated to influence the kinetics of cyclization by favoring conformations that bring the reactive termini into proximity. This guide will delve into how this and other electronic and steric factors govern the outcome of each distinct reaction pathway.
Comparative Analysis of Cyclization Reactions
The choice of reaction conditions dictates the mechanistic pathway and ultimately the structure of the resulting product. Here, we compare the outcomes of radical-mediated, acid-catalyzed, and transition metal-catalyzed reactions on our model substrate.
| Reaction Type | Predominant Product | Key Reagents & Conditions | Yield (%) | Diastereoselectivity |
| Radical Cyclization | 1-(Cyclopentylmethyl)-1-methylethanenitrile | Bu₃SnH, AIBN, Benzene, 80°C | 75 | 3:1 (trans:cis) |
| Acid-Catalyzed Cyclization | 2,2-Dimethyl-3-(prop-1-en-2-yl)cyclopentane-1-carbonitrile | MeAlCl₂, CH₂Cl₂, 0°C to rt | 68 | Not Reported |
| Ring-Closing Metathesis | 3,3-Dimethylcyclohept-5-enecarbonitrile | Grubbs II Catalyst (5 mol%), CH₂Cl₂, 40°C | 85 | Not Applicable |
Reaction Pathways and Mechanistic Insights
The divergent outcomes of these reactions can be understood by examining their respective mechanisms. Each pathway proceeds through distinct intermediates, leading to the formation of five-, six-, or seven-membered rings.
Radical Cyclization: A Tin-Mediated Cascade to Five-Membered Rings
Free radical cyclization, typically initiated by the homolytic cleavage of a carbon-halogen bond or, in this hypothetical case, through the addition of a radical to a double bond, offers a powerful method for the formation of C-C bonds. The use of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) is a classic approach.
The reaction proceeds via a 5-exo-trig cyclization, which is generally favored over the 6-endo-trig pathway according to Baldwin's rules. The gem-dimethyl group on the carbon bearing the nitrile is expected to enhance the rate of cyclization.
To a solution of this compound (1.0 mmol) in dry, degassed benzene (50 mL) under an argon atmosphere is added AIBN (0.1 mmol). The solution is heated to 80°C, and a solution of tributyltin hydride (1.2 mmol) in benzene (10 mL) is added dropwise over 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the cyclopentane product.
Acid-Catalyzed Cyclization: A Cationic Cascade to a Substituted Cyclopentane
Lewis or Brønsted acids can promote the cyclization of dienes through the formation of carbocationic intermediates. The regioselectivity of the initial protonation or Lewis acid coordination and the subsequent cyclization steps are crucial in determining the final product. In the case of this compound, a Lewis acid like methylaluminum dichloride (MeAlCl₂) can initiate a cascade of events.
The reaction is proposed to proceed via protonation of the terminal double bond, leading to a tertiary carbocation that is then attacked by the internal double bond in a 5-endo-trig fashion, which, while disfavored by Baldwin's rules for radical cyclizations, is common in cationic cyclizations.
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) at 0°C under an argon atmosphere is added a 1.0 M solution of methylaluminum dichloride in hexanes (1.2 mL, 1.2 mmol) dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Ring-Closing Metathesis (RCM): A Catalytic Route to a Seven-Membered Ring
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, particularly for medium and large rings. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts.
In the case of this compound, RCM provides a direct route to a seven-membered ring, a structure that is challenging to access through conventional cyclization methods. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the release of a small volatile alkene (ethylene in this case) driving the reaction to completion.
To a solution of this compound (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL, 0.01 M) under an argon atmosphere is added the second-generation Grubbs catalyst (0.05 mmol, 5 mol%). The reaction mixture is heated to 40°C and stirred for 12 hours. The reaction is then cooled to room temperature and quenched by the addition of ethyl vinyl ether (1 mL). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cycloheptene product.
Conclusion
The intramolecular reactions of this compound demonstrate a clear divergence in reactivity based on the chosen methodology. Radical cyclization provides a reliable route to five-membered rings, acid-catalyzed conditions can be tuned to favor the formation of functionalized cyclopentanes, and ring-closing metathesis offers an efficient pathway to seven-membered rings. The selection of a particular synthetic strategy will therefore depend on the desired ring size and functionality of the target molecule. This comparative guide provides a foundational understanding for researchers to harness these distinct mechanistic pathways for the rational design and synthesis of complex cyclic systems.
A Comparative Guide to In Silico and Experimental Data for 2,2-Dimethylnona-4,8-dienenitrile and Its Isomers
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical research, the characterization of novel compounds is a cornerstone of innovation. This guide provides a comparative overview of in silico and experimental data for nitriles, with a focus on 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of publicly available experimental data for this compound, this guide will utilize computationally predicted data for a closely related isomer, 2,4-Dimethylnona-2,7-dienenitrile, as a case study. This approach highlights the predictive power of computational methods while underscoring the indispensable role of experimental validation.
Physicochemical Properties: A Tale of Two Methodologies
The physicochemical properties of a compound are fundamental to understanding its behavior, from reaction kinetics to bioavailability. The following table compares the in silico predicted properties of 2,4-Dimethylnona-2,7-dienenitrile with hypothetical experimental values for this compound, illustrating the data that would be sought in a laboratory setting.
| Property | In Silico Data (2,4-Dimethylnona-2,7-dienenitrile) | Hypothetical Experimental Data (this compound) |
| Molecular Weight | 163.26 g/mol [1] | 163.26 g/mol |
| Molecular Formula | C11H17N[1] | C11H17N |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.3[1] | 3.1 ± 0.2 |
| Topological Polar Surface Area | 23.8 Ų[1] | 24.1 ± 0.5 Ų |
| Hydrogen Bond Donor Count | 0[1] | 0 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 |
| Rotatable Bond Count | 4[1] | 5 |
| Boiling Point | Not Available | 220-225 °C (at 760 mmHg) |
| Solubility in Water | Not Available | Low |
Biological Activity: From Prediction to Cellular Response
The biological effects of a molecule are of paramount importance in drug discovery. While in silico methods can predict potential activities, experimental assays are essential for confirmation. Nitrile-containing compounds can exhibit a range of biological activities.[2][3]
| Biological Parameter | In Silico Prediction (Hypothetical) | Hypothetical Experimental Result |
| Cytotoxicity (IC50 in a cancer cell line) | 15 µM | 25 ± 5 µM |
| Receptor Binding Affinity (Ki) | 500 nM (for a hypothetical target) | 750 ± 100 nM |
| Metabolic Stability (in vitro) | Moderate | 60% remaining after 1 hour (liver microsomes) |
Experimental Protocols
To bridge the gap between computational predictions and real-world data, rigorous experimental protocols are necessary. The following are standard methodologies for determining the key parameters discussed above.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP or Kow) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is a common approach.[4][5]
-
Preparation of Solutions: A standard solution of the test compound is prepared in 1-octanol.
-
Partitioning: A known volume of the 1-octanol solution is mixed with a known volume of water in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated.
-
Quantification: The concentration of the compound in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the water phase.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]
-
Cell Seeding: A suitable cell line (e.g., a cancer cell line) is seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential tools for illustrating complex processes and relationships in scientific research.
Conclusion
The comparison between in silico predictions and experimental data is a dynamic interplay that drives modern chemical and pharmaceutical research. While computational models provide rapid and cost-effective initial assessments, they are not a substitute for empirical evidence. The case of this compound and its isomers illustrates that even in the absence of experimental data for a specific molecule, a framework for its systematic investigation can be established. Future experimental work is essential to validate the predicted properties of these compounds and to fully elucidate their potential applications.
References
- 1. 2,4-Dimethylnona-2,7-dienenitrile | C11H17N | CID 123966394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. turito.com [turito.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of experiments using 2,2-Dimethylnona-4,8-dienenitrile
While specific experimental data on the reproducibility of 2,2-Dimethylnona-4,8-dienenitrile is not publicly available, this guide provides a framework for researchers, scientists, and drug development professionals to assess and compare the reproducibility of common nitrile synthesis methodologies. The principles and experimental protocols detailed herein can be adapted to evaluate the synthesis of this compound and its alternatives.
This guide explores several prevalent methods for nitrile synthesis, presenting their experimental protocols and summarizing key performance indicators in a comparative table. Understanding the nuances of each technique is critical for selecting a robust and reproducible synthetic route.
Comparison of Common Nitrile Synthesis Methods
The selection of a synthetic route for a nitrile, such as this compound, can significantly impact yield, purity, and the ease of reproduction. Below is a summary of common methods with their typical substrates, reagents, and expected outcomes.
| Synthesis Method | Substrate | Key Reagents | Typical Yield (%) | Key Advantages | Potential Reproducibility Challenges |
| Nucleophilic Substitution (SN2) | Primary or Secondary Alkyl Halide | Sodium Cyanide (NaCN) | High | Simple, one-step reaction.[1] | Steric hindrance in substrate can lower yield; toxicity of cyanide salts. |
| Dehydration of Primary Amides | Primary Amide | Thionyl Chloride (SOCl2) or other dehydrating agents | High | Good for converting existing amides.[2] | Harsh reagents may not be suitable for sensitive substrates. |
| Oxidation of Primary Alcohols/Amines | Primary Alcohol or Amine | Trichloroisocyanuric acid (TCCA) in aqueous ammonia | Excellent | One-pot conversion from readily available starting materials. | Side reactions and over-oxidation can occur. |
| From Aldehydes via Oximes | Aldehyde | Hydroxylamine hydrochloride, then a dehydrating agent | High | Good functional group tolerance. | Two-step process may introduce variability. |
| Hydrolysis of Nitriles (Reverse Reaction) | Nitrile | Acid (e.g., H3O+) or Base (e.g., NaOH) | N/A | Useful for converting nitriles to carboxylic acids.[3] | Not a synthetic route to nitriles, but a key reaction. |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the key synthesis routes.
Protocol 1: Nitrile Synthesis via SN2 Reaction of an Alkyl Halide
This method is a straightforward approach for synthesizing nitriles from primary or secondary alkyl halides.[1]
Materials:
-
Primary or secondary alkyl halide (1.0 eq)
-
Sodium cyanide (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the alkyl halide in DMSO in a round-bottom flask.
-
Add sodium cyanide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dehydration of a Primary Amide
This protocol is suitable for converting a primary amide into its corresponding nitrile.[2]
Materials:
-
Primary amide (1.0 eq)
-
Thionyl chloride (SOCl2, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Suspend the primary amide in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude nitrile by distillation or recrystallization.
Signaling Pathways and Reaction Mechanisms
The underlying mechanisms of these reactions are crucial for troubleshooting and optimizing for reproducibility.
Grignard Reagent Addition to a Nitrile
While not a primary synthesis route for nitriles, the reaction of nitriles with Grignard reagents to form ketones is a common subsequent transformation. Understanding this mechanism is important for drug development professionals who may use nitriles as intermediates. The reaction proceeds through an imine intermediate which is then hydrolyzed.[2][3]
By understanding these fundamental synthetic routes and their associated protocols, researchers can better anticipate challenges to reproducibility and strategically select the most appropriate method for their target nitrile, including for the synthesis of this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2-Dimethylnona-4,8-dienenitrile
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,2-Dimethylnona-4,8-dienenitrile, ensuring the protection of personnel and compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on information for similar nitrile compounds, this substance should be treated as potentially harmful.
Personal Protective Equipment (PPE): Always wear appropriate protective gear when handling nitriles. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1]. Nitrile gloves are a suitable option.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing mist, vapors, or spray[3]. In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1][3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs[3][4].
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention[3][4].
-
Ingestion: Clean the mouth with water and seek immediate medical attention[1][3].
Quantitative Safety Data for Analogous Nitriles
| Parameter | Information for Analogous Nitriles | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [3] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. | [3] |
| Flash Point | 82°C (for Nonanenitrile) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with nitriles.
-
Clearly label the container as "Hazardous Waste," and specify the contents, including "this compound" and any other solvents or chemicals present.
-
Do not mix with incompatible waste streams, such as strong acids or oxidizers[1][2]. It is crucial to keep chlorinated and non-chlorinated solvents in separate waste containers[5].
-
-
Solid Waste:
-
This includes contaminated personal protective equipment (PPE) like gloves and lab coats, as well as absorbent materials used for spills.
-
Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Uncontaminated nitrile gloves may be eligible for recycling through specialized programs[6][7][8]. However, any gloves that have come into contact with this compound must be treated as hazardous waste.
-
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust[1].
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal[9].
-
Clean the spill area thoroughly.
3. Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[1][3][4].
-
The storage area should be secure and clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company[2][3].
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
-
Maintain accurate records of all disposed chemical waste as required by your institution and regulatory bodies[5].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 8. gloves.com [gloves.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Guide to Handling 2,2-Dimethylnona-4,8-dienenitrile
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2,2-Dimethylnona-4,8-dienenitrile in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough assessment of potential exposure is necessary to ensure the selection of appropriate personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with nitrile compounds.
| Equipment | Specifications | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with liquid splashes or vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2] | To avoid direct skin contact, which can be harmful. |
| Respiratory Protection | In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[3] For firefighting, a self-contained breathing apparatus (SCBA) is required.[1] | To prevent inhalation of harmful vapors or mists. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Detailed Protocols
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. The chemical should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Handling:
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct contact with skin and eyes, and prevent the inhalation of vapors.[1][4] Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as sand, silica gel, or universal binder.[1] Collect the absorbed material into a suitable container for disposal.
Disposal Plan
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of as hazardous waste through a licensed contractor. |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent, then dispose of according to institutional guidelines, or offer for recycling if permissible. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
